2-Chloro-7-(trifluoromethyl)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547753 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83183-56-6 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline (CAS: 83183-56-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-7-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles.
Core Compound Profile
This compound, with the Chemical Abstracts Service (CAS) number 83183-56-6, is a substituted quinoline featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position.[1] This unique substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, a common bioisostere for a chlorine atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| CAS Number | 83183-56-6 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.60 g/mol | [1] |
| Appearance | Yellow solid | |
| Boiling Point (Predicted) | 275.4 ± 35.0 °C | |
| pKa (Predicted) | -2.06 ± 0.50 | [1] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |
Synthesis of this compound
The synthesis of this compound can be strategically approached in a two-stage process: first, the construction of the quinoline core, followed by chlorination. A common and effective method for quinoline synthesis is the Gould-Jacobs reaction.[4][5]
Stage 1: Gould-Jacobs Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][5] In this case, the starting aniline would be 3-(trifluoromethyl)aniline.
Reaction Pathway:
Caption: General workflow for the Gould-Jacobs synthesis of the quinoline core.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Step 2: Thermal Cyclization: In a high-boiling point solvent such as Dowtherm A, heat the intermediate from Step 1 to approximately 250 °C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC). Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash with cold solvent.
-
Step 3: Hydrolysis and Decarboxylation: Suspend the crude 7-(trifluoromethyl)-4-hydroxy-3-carboethoxyquinoline in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours. Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry. Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield 7-(trifluoromethyl)-4-hydroxyquinoline.
Stage 2: Chlorination of 7-(Trifluoromethyl)-4-hydroxyquinoline
The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). A more potent method involves the chlorination of the corresponding quinolin-2(1H)-one. The synthesis of 2-chloroquinolines often proceeds from the corresponding quinolin-2(1H)-one, which can be prepared through various synthetic routes. The quinolin-2(1H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid to yield the desired 2-chloroquinoline.[1]
Reaction Pathway:
Caption: Chlorination of the quinolinone to the final product.
Detailed Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.
The electron-withdrawing nature of the nitrogen atom in the quinoline ring, compounded by the trifluoromethyl group, activates the chloro group towards nucleophilic attack. This makes this compound a versatile precursor for a variety of derivatives.
Nucleophilic Substitution Reactions
Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.
Reaction Pathway:
Caption: General scheme for nucleophilic substitution on this compound.
Exemplary Protocol: Synthesis of a 2-Amino-7-(trifluoromethyl)quinoline Derivative
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to the solution.
-
Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
Applications in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological properties of these molecules.[2][3] Consequently, this compound serves as a valuable starting material for the synthesis of novel drug candidates.
While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, trifluoromethyl-substituted quinolines have been investigated as potential antimalarial and anticancer agents.[7] The ability to readily introduce diverse substituents at the 2-position through nucleophilic substitution makes this compound an attractive platform for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Spectroscopic Characterization
Definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.
References
- 1. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
2-Chloro-7-(trifluoromethyl)quinoline molecular weight and formula
An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline
Abstract
This compound is a halogenated and trifluoromethylated heterocyclic aromatic compound. Belonging to the quinoline family, which forms the core structure of numerous pharmaceuticals and functional materials, this molecule serves as a critical building block in synthetic chemistry. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position imparts unique chemical reactivity and physicochemical properties. This guide provides a comprehensive overview of its core properties, a discussion of its structural significance, generalized synthesis and analytical validation workflows, and its applications in research and development, tailored for professionals in the chemical and pharmaceutical sciences.
Core Chemical and Physical Properties
The fundamental identity and behavior of this compound are defined by its physicochemical properties. These parameters are essential for its application in experimental design, reaction modeling, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |
| Molecular Weight | 231.60 g/mol | [2][3] |
| CAS Number | 83183-56-6 | [1][2][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow solid | [2] |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | [1] |
| InChIKey | YAQSVMJOGLVYGQ-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 275.4 ± 35.0 °C (at 760 Torr) | [2] |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -2.06 ± 0.50 | [1] |
The Quinoline Scaffold: A Structural and Functional Overview
The quinoline ring system is a privileged scaffold in medicinal chemistry. The introduction of specific substituents, such as the trifluoromethyl (CF₃) group, is a key strategy for modulating a molecule's biological activity. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[5]
The structure of this compound is notable for two key features:
-
Trifluoromethyl Group (-CF₃) at C7: This electron-withdrawing group enhances the lipophilicity of the molecule, which can facilitate its passage across biological membranes. It also often improves metabolic stability by blocking potential sites of oxidative metabolism.
-
Chlorine Atom (-Cl) at C2: The chlorine atom at the 2-position is a versatile chemical handle. It activates the position for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.
Caption: Structure of this compound.
Generalized Synthesis and Reaction Workflow
While specific, detailed synthesis protocols are proprietary or published in specialized literature, a general workflow can be conceptualized based on established quinoline synthesis methods. The synthesis typically involves the formation of the quinoline core from aniline precursors, followed by chlorination. The reactivity of the 2-chloro position is then exploited for further derivatization.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-7-(trifluoromethyl)quinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloro-7-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles, analogous compound data, and detailed experimental protocols for solubility determination. This document is intended to be a practical resource for researchers, enabling informed solvent selection and robust experimental design.
Introduction: The Significance of Solubility in the Application of this compound
This compound, with its characteristic quinoline core substituted with a chloro and a trifluoromethyl group, presents a unique electronic and steric profile. These substitutions significantly influence its physicochemical properties, including its solubility, which is a critical parameter in a multitude of applications.
In the realm of drug discovery , this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent provides a reactive handle for further chemical modifications.[1] Understanding its solubility is paramount for:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: For preclinical and clinical studies, the compound must be formulated in a suitable vehicle, which requires a thorough understanding of its solubility to ensure bioavailability.
In materials science , quinoline derivatives are explored for their potential in organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[5] For these applications, solubility dictates the ease of processing and the ability to form uniform thin films or coatings.
Given the importance of this parameter, this guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and the methodologies to accurately determine it.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [6] |
| Molecular Weight | 231.60 g/mol | [6] |
| Predicted pKa | -2.06 ± 0.50 | [6] |
| XLogP3-AA | 4 | [6] |
| Topological Polar Surface Area | 12.9 Ų | [6] |
The high XLogP3-AA value suggests a lipophilic nature, indicating a preference for non-polar organic solvents over water. The low topological polar surface area further supports this prediction. The predicted pKa indicates that the quinoline nitrogen is a very weak base, a consequence of the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Expected Solubility Profile in Organic Solvents
A study on the solubility of the structurally similar compound, 2-chloro-3-(trifluoromethyl)pyridine , provides valuable insights.[7] The solubility of this compound was measured in a range of solvents, and the data suggests that this compound will exhibit a similar pattern.
Table 1: Experimentally Determined Solubility of 2-chloro-3-(trifluoromethyl)pyridine at 298.15 K (25 °C)[7]
| Solvent | Molar Fraction (x₁) | Solubility ( g/100g solvent) |
| Dichloromethane | 0.4532 | 165.7 |
| Ethanol | 0.1258 | 32.8 |
| n-Propanol | 0.1197 | 35.1 |
| Toluene | 0.2874 | 86.9 |
| n-Heptane | 0.0198 | 3.9 |
| n-Hexane | 0.0165 | 3.2 |
Based on this analogous data and general chemical principles, the expected solubility of this compound in common organic solvents is as follows:
-
High Solubility: In chlorinated solvents like dichloromethane and aromatic hydrocarbons such as toluene , due to favorable van der Waals interactions and pi-pi stacking.
-
Moderate Solubility: In polar aprotic solvents like acetone and ethyl acetate , and in alcohols such as methanol , ethanol , and isopropanol .[7] While the molecule has a low overall polarity, the nitrogen atom and the trifluoromethyl group can participate in dipole-dipole interactions.
-
Low Solubility: In non-polar aliphatic hydrocarbons like hexane and heptane .[7] The energetic penalty of disrupting the solvent-solvent interactions in these alkanes is not sufficiently compensated by solute-solvent interactions.
Experimental Determination of Solubility
Accurate determination of solubility is a cornerstone of process development and formulation. The following section details a robust, step-by-step protocol for quantifying the solubility of this compound in an organic solvent of interest.
The Gravimetric Method: A Reliable Approach
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the residual solid.
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporation system (e.g., nitrogen blow-down or vacuum oven)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle at the bottom of the vial.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.
-
Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the empty vial.
-
Evaporate the solvent completely. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by using a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.
-
Analytical Quantification for Higher Precision
For enhanced accuracy, especially at low solubilities, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the concentration of the compound in the saturated solution.[8][9]
HPLC Method Outline:
-
Prepare a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. These standards are then run on the HPLC to generate a calibration curve of peak area versus concentration.
-
Analyze the Saturated Solution: The filtered supernatant from the equilibrated sample is diluted with the solvent to fall within the concentration range of the calibration curve.
-
Quantify: The diluted sample is injected into the HPLC, and the peak area is used to determine the concentration from the calibration curve. The initial solubility is then calculated by taking the dilution factor into account.
Safety and Handling
This compound and its structural isomers are research chemicals, and appropriate safety precautions must be taken.[1][10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and its solutions.[1]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of its physicochemical properties and data from analogous compounds. This technical guide provides researchers with the theoretical foundation and practical methodologies to confidently work with this important chemical entity. The detailed experimental protocols for solubility determination are designed to be self-validating and will empower scientists to generate reliable data, thereby accelerating research and development in their respective fields.
References
- 1. georganics.sk [georganics.sk]
- 2. chem.ws [chem.ws]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-7-(trifluoromethyl)quinoline
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-7-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features, grounded in the fundamental principles of NMR spectroscopy and the predictable electronic effects of its substituents. We will explore not only the spectral data itself but also the causality behind the observed chemical shifts and coupling constants, offering a robust framework for the structural elucidation of this and related molecules.
The Strategic Importance of this compound
Quinoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The specific compound, this compound, incorporates two potent electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position. These substituents dramatically influence the electronic environment of the quinoline ring system, which in turn modulates the molecule's reactivity and biological activity. Accurate structural confirmation via NMR is a critical, non-negotiable step in the synthesis and development of any novel quinoline-based therapeutic.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is numbered according to IUPAC conventions, which will be used throughout this guide.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-Chloro-7-(trifluoromethyl)quinoline, a crucial heterocyclic building block in modern medicinal chemistry and materials science. The trifluoromethylquinoline scaffold is a privileged structure in drug discovery, notably in the development of antimalarial agents and kinase inhibitors. This document details two robust and widely employed synthetic strategies: the classic approach involving the construction of a quinolinone intermediate followed by chlorination, and the more direct Vilsmeier-Haack cyclization. We will delve into the mechanistic underpinnings, experimental considerations, and practical protocols for each route, offering a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Introduction and Retrosynthetic Analysis
This compound is a versatile synthetic intermediate. The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The electron-withdrawing trifluoromethyl group at the 7-position significantly modulates the electronic properties and metabolic stability of resulting derivatives.
A logical retrosynthetic analysis reveals two primary disconnections that form the basis of our discussion. The most apparent strategy involves the late-stage introduction of the chlorine atom from a more stable quinolin-2(1H)-one precursor. A second, more convergent approach builds the chlorinated quinoline ring system in a single cascade reaction.
Pathway I: The Quinolinone Route via Condensation and Chlorination
This is arguably the most reliable and widely documented approach. It separates the construction of the heterocyclic core from the final chlorination step, which often simplifies optimization and purification. The general strategy involves a condensation reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, to form the quinolinone ring, followed by treatment with a chlorinating agent.[1][2]
Step A: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one
The formation of the quinolinone core relies on the condensation of 3-(trifluoromethyl)aniline with a suitable three-carbon carbonyl component, followed by a high-temperature thermal cyclization. The choice of carbonyl partner dictates the substitution pattern and the specific named reaction.
-
Using a β-ketoester (e.g., ethyl acetoacetate) - The Knorr Synthesis variant: This reaction, a close relative of the Conrad-Limpach synthesis, proceeds via an intermediate β-ketoanilide.[3] The initial reaction is typically run under acidic catalysis at moderate temperatures, followed by a high-temperature intramolecular Friedel-Crafts-type acylation to close the ring.
-
Using a malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) - The Gould-Jacobs Reaction: This is an effective method for producing 4-hydroxyquinoline derivatives, which can then be converted to the desired 2-quinolinone isomer.[4][5] The reaction begins with a condensation/substitution to form an anilidomethylenemalonate, which is then cyclized at high temperatures.[4]
The critical step in these syntheses is the thermal cyclization, which requires significant energy input (typically ~250 °C) to overcome the aromaticity of the aniline ring during the intramolecular ring-closing.[1][6] High-boiling inert solvents such as Dowtherm A or mineral oil are traditionally used to achieve the necessary temperatures and ensure high yields.[6][7]
Step B: Chlorination of 7-(Trifluoromethyl)quinolin-2(1H)-one
The conversion of the stable, amide-like quinolinone to the more reactive 2-chloroquinoline is a standard transformation. The lactam tautomer of the quinolinone is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8]
Mechanism Insight: The reaction proceeds via the activation of the carbonyl oxygen by POCl₃. The oxygen atom attacks the phosphorus center, displacing a chloride ion. This forms a highly electrophilic intermediate. A chloride ion, either from the displaced POCl₂ group or another equivalent of POCl₃, then attacks the C2 carbon, leading to the elimination of a phosphate byproduct and formation of the aromatic 2-chloroquinoline. The addition of a tertiary amine base (e.g., pyridine, N,N-diethylaniline) can be beneficial, acting as a nucleophilic catalyst and an acid scavenger.[9]
Care must be taken during the workup. Excess POCl₃ is highly reactive towards water. Quenching the reaction mixture by pouring it onto ice must be done cautiously.[10] The resulting acidic solution can promote hydrolysis of the product back to the starting quinolinone if not neutralized promptly.[9]
Pathway II: The Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction offers a more convergent route, constructing the quinoline ring and installing the 2-chloro substituent in a single pot.[11] This reaction involves the treatment of an activated aromatic compound, in this case, an acetanilide, with the Vilsmeier reagent.[12][13]
Step A: Preparation of N-(3-(trifluoromethyl)phenyl)acetamide
This is a straightforward acylation of 3-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride, typically in the presence of a mild base or under neat conditions.
Step B: Vilsmeier-Haack Cyclization-Chlorination
The Vilsmeier reagent, a chloroiminium salt, is pre-formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[12][14] The N-(3-(trifluoromethyl)phenyl)acetamide then reacts with this electrophilic reagent. The reaction proceeds through a series of electrophilic substitutions and intramolecular cyclizations, ultimately forming the 2-chloroquinoline ring system. A key feature of this pathway is that it often introduces a formyl (-CHO) group at the 3-position of the quinoline ring.[15]
While this method is elegant and convergent, the presence of the 3-formyl group may require an additional deformylation step if the unsubstituted product is desired. However, for many applications, the 3-formyl group is a valuable handle for further synthetic elaboration.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway I: Quinolinone Route | Pathway II: Vilsmeier-Haack Route |
| Starting Materials | 3-(Trifluoromethyl)aniline, β-dicarbonyl compound | 3-(Trifluoromethyl)aniline, Acetic Anhydride, POCl₃, DMF |
| Number of Steps | 2 (Quinolinone formation, then Chlorination) | 2 (Acetanilide formation, then Vilsmeier-Haack) |
| Key Reagents | High-boiling solvent (e.g., Dowtherm A), POCl₃ | POCl₃, DMF |
| Reaction Conditions | Very high temperatures (~250 °C) for cyclization | Moderate to high temperatures (e.g., 90 °C) |
| Typical Yields | Generally good to high over two steps | Moderate to good |
| Advantages | Robust, reliable, avoids unwanted C3-substitution, pure intermediate. | Convergent, builds chloro-substituted ring directly. |
| Disadvantages | Requires very high temperatures, use of specialized solvents. | Often introduces a formyl group at C3, may require deformylation. |
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 5.1: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one (Pathway I, Step A)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and toluene (approx. 2 mL per mmol of aniline).
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the crotonate intermediate.
-
Cool the mixture and remove the toluene under reduced pressure.
-
To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, 10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring in a pre-heated oil bath or heating mantle to 250 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to below 100 °C, then dilute with an equal volume of hexane.
-
The product will precipitate upon cooling to room temperature. Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry to yield 7-(trifluoromethyl)quinolin-2(1H)-one.
Protocol 5.2: Synthesis of this compound (Pathway I, Step B)
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Optional: Add N,N-diethylaniline (1.1 eq.) as a catalyst and acid scavenger.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Highly exothermic reaction. Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The choice between the Quinolinone Route and the Vilsmeier-Haack Route depends on the specific requirements of the research program. For projects requiring high purity and an unsubstituted C3-position, the quinolinone route is often preferred despite its demanding thermal conditions. For more convergent syntheses where a C3-formyl handle can be tolerated or is desired for further diversification, the Vilsmeier-Haack reaction provides an elegant and efficient alternative. Both methods utilize readily available starting materials and rely on well-established, scalable chemical transformations, ensuring the continued accessibility of this valuable heterocyclic building block.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
key intermediates in the synthesis of pharmaceutical compounds
An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceutical Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of an Active Pharmaceutical Ingredient (API) is a complex, multi-step process where the efficiency, purity, and scalability of each step are paramount. Central to this endeavor are key intermediates: molecular building blocks that form the backbone of the final drug substance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic importance and synthetic intricacies of these critical compounds. We will delve into the paramount challenge of chirality, explore core synthetic strategies, and examine important classes of intermediates. A detailed case study on the synthesis of a key intermediate for the blockbuster drug Atorvastatin will illustrate these principles in practice, supported by comparative data and a detailed experimental protocol.
The Strategic Importance of Key Intermediates
In pharmaceutical manufacturing, the path from simple starting materials to a complex API is rarely linear. Instead, it is a convergent process where different molecular fragments are synthesized and then strategically combined. The compounds at these junction points are the key intermediates.[1] Their importance cannot be overstated; the quality, purity, and availability of these intermediates directly influence the effectiveness, safety, and cost-efficiency of the final drug.[1][2]
A well-designed synthetic route will feature stable, crystalline, and easily purifiable intermediates. This approach allows for the removal of impurities at various stages, ensuring that the final API meets the stringent purity requirements set by regulatory bodies. Furthermore, the strategic choice of intermediates provides flexibility, enabling manufacturers to optimize reaction pathways for higher yields and improved safety profiles.[1]
The Imperative of Chirality in Drug Design
A vast number of pharmaceuticals are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. The human body is a chiral environment, and as such, enzymes and receptors often interact differently with each enantiomer of a drug.[3][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in the worst-case scenario, cause harmful side effects.[4][5]
This biological selectivity makes the control of stereochemistry a critical aspect of pharmaceutical synthesis. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and to develop single-enantiomer products wherever possible.[5][6] Therefore, the synthesis of enantiomerically pure intermediates is not just a chemical challenge but a regulatory and safety necessity.
Diagram 1: Role of Intermediates in Pharmaceutical Synthesis
References
- 1. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 氟化合成砌块_三氟甲基_合成砌块-默克生命科学 [sigmaaldrich.cn]
A Senior Application Scientist's Guide to 2-Chloro-7-(trifluoromethyl)quinoline for Advanced Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Analysis, and Application of a Key Building Block.
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and physical characteristics of a molecule. Among the privileged heterocyclic systems, the quinoline core stands out for its rich history in drug discovery. The convergence of these two powerful motifs in 2-Chloro-7-(trifluoromethyl)quinoline (CAS No. 83183-56-6) creates a versatile and highly valuable building block for the synthesis of novel compounds with significant therapeutic and technological potential. This guide provides an in-depth technical overview of this reagent, from its commercial availability and quality assessment to its synthetic utility and safe handling, designed to empower researchers in their scientific endeavors.
The Strategic Importance of this compound in Synthesis
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two key functional handles: the chloro and trifluoromethyl substituents on the quinoline core.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, providing a direct route to a diverse library of 2-substituted quinoline derivatives. This reactivity is central to its application in the construction of complex molecular architectures.
-
The 7-(Trifluoromethyl) Group: The CF3 group at the 7-position significantly influences the electronic properties of the quinoline ring system. As a strong electron-withdrawing group, it enhances the electrophilicity of the ring, which can modulate the reactivity of other positions. Furthermore, the trifluoromethyl group is a key pharmacophore that can improve metabolic stability by blocking potential sites of oxidation and enhance binding affinity to biological targets through favorable interactions.
The combination of these features makes this compound a sought-after precursor in the development of new pharmaceuticals and functional materials.
Commercial Availability and Supplier Overview
A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from a number of commercial suppliers, typically with purities of 97% or higher. When selecting a supplier, it is crucial to consider not only the cost but also the available analytical data, batch-to-batch consistency, and available quantities.
Below is a comparative table of representative suppliers for this reagent. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.
| Supplier | CAS Number | Stated Purity | Available Quantities |
| Hoffman Fine Chemicals | 83183-56-6 | 97% | Inquire |
| Essential Home | 83183-56-6 | 97% | Inquire |
Note to Researchers: It is best practice to request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document will provide crucial data on the purity and identity of the compound, as determined by analytical techniques such as NMR spectroscopy and HPLC.
Quality Control and In-House Verification
While suppliers provide a stated purity, it is incumbent upon the researcher to perform in-house quality control to ensure the material is suitable for their intended application, especially in sensitive synthetic routes or biological assays.
Recommended Analytical Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the protons on the quinoline core and the absence of significant proton-containing impurities. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
-
¹⁹F NMR: This is a crucial technique to confirm the presence and purity of the trifluoromethyl group. A single peak in the expected chemical shift region for an aromatic CF3 group is a strong indicator of the correct structure.
-
¹³C NMR: This provides further confirmation of the carbon skeleton of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for assessing the purity of the compound. An analysis using a suitable column and mobile phase will reveal the presence of any non-volatile impurities. It is advisable to use a diode array detector to obtain UV spectra of all peaks, which can aid in impurity identification.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
A typical workflow for the quality control of incoming this compound is illustrated below:
Synthetic Pathways and Mechanistic Considerations
Understanding the synthesis of this compound provides insight into potential impurities that may be present in commercially available material. While specific proprietary methods used by suppliers are not always disclosed, the synthesis of quinolines is a well-established area of organic chemistry. A plausible synthetic approach often involves the cyclization of appropriately substituted anilines.
One common strategy for quinoline synthesis is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. For this compound, a potential precursor would be 3-(trifluoromethyl)aniline.
A generalized synthetic workflow is depicted below:
Potential impurities arising from this synthesis could include the starting aniline, unreacted β-dicarbonyl compound, or the intermediate 7-(Trifluoromethyl)quinolin-2-ol if the chlorination step is incomplete. The presence of regioisomers is also a possibility depending on the selectivity of the cyclization reaction.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a trifluoromethyl group can further enhance the therapeutic potential of quinoline-based compounds. This compound serves as a key starting material for the synthesis of molecules targeting a range of diseases.
-
Antiviral Agents: The quinoline nucleus is present in several antiviral drugs. The trifluoromethyl group can enhance the antiviral activity of these compounds.
-
Anticancer Agents: Many kinase inhibitors developed for cancer therapy contain a quinoline core. The 2-chloro position is a convenient point for derivatization to explore structure-activity relationships (SAR) and optimize binding to the kinase active site.
-
Antimalarial Drugs: Historically, quinolines are most famously associated with antimalarial drugs like chloroquine. Research into new quinoline-based antimalarials continues, and the unique properties of the trifluoromethyl group make it an attractive substituent to explore in this context.
The general workflow for utilizing this compound in a drug discovery program is outlined below:
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for related chloro- and trifluoromethyl-substituted aromatic compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn at all times.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, follow the first aid measures outlined in the SDS and seek medical attention if necessary.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a reactive chloro group and an electronically influential trifluoromethyl substituent on a privileged quinoline scaffold provides a powerful platform for the creation of novel and functional molecules. By understanding its commercial availability, implementing rigorous quality control, being aware of its synthetic origins, and adhering to strict safety protocols, researchers can effectively harness the potential of this important chemical intermediate to drive innovation in their respective fields.
safety and handling precautions for 2-Chloro-7-(trifluoromethyl)quinoline
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-7-(trifluoromethyl)quinoline
Introduction: A Profile of this compound
This compound is a halogenated heterocyclic aromatic compound increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
The toxicological properties of many complex reagents, including this compound, have not been fully investigated[1]. This guide is therefore predicated on a principle of prudent caution, synthesizing data from closely related structural analogs and established chemical safety principles to provide a comprehensive framework for its safe handling, storage, and disposal. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.
Section 1: Hazard Identification and Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. Based on data from structural analogs, this compound is classified under the Globally Harmonized System (GHS) as an irritant. The causality behind this classification stems from the reactive nature of halogenated aromatic systems, which can interact with biological macromolecules, leading to irritation at points of contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2][3]. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2][3]. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2][3]. |
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management prioritizes systematic controls to minimize or eliminate hazards. Before any personal protective equipment (PPE) is selected, a robust framework of engineering and administrative controls must be established. This hierarchy is a self-validating system; by implementing controls from the top down, the reliance on lower-level controls, which are more prone to human error, is significantly reduced.
Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.
1. Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood[4][5]. This is the most critical engineering control as it contains airborne dust and vapors, preventing respiratory exposure[1].
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions[6].
-
Safety Infrastructure: An operational eyewash station and safety shower must be immediately accessible in the work area[1].
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): All personnel must be trained on this guide and any lab-specific SOPs before working with the compound.
-
Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory[6][7]. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks[6][8].
3. Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above. The selection of PPE must be deliberate, based on the specific hazards of the task.
| Protection Type | Specific Requirements | Rationale and Best Practices |
| Eye and Face | ANSI Z87.1-compliant safety goggles with indirect venting or a face shield in addition to safety glasses[5][9][10]. | Protects against splashes and airborne dust, preventing serious eye irritation. Standard safety glasses do not provide a sufficient seal[11]. |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected for tears or holes before each use. Consult the glove manufacturer's compatibility chart. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste[5][8][12]. |
| Body | Full-length laboratory coat with buttoned cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination[13]. |
| Respiratory | Not required when working within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary[5][11][12]. |
Section 3: Standard Operating Protocol for Handling and Use
This protocol provides a step-by-step methodology for the routine handling of solid this compound.
Objective: To safely weigh and transfer the solid compound for experimental use.
Materials:
-
This compound
-
Appropriate PPE (see table above)
-
Spatula
-
Weighing paper or vessel
-
Analytical balance (inside fume hood or vented enclosure)
-
Reaction vessel
-
Waste container labeled for hazardous solid waste
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Confirm the fume hood sash is at the certified height and airflow is optimal.
-
Staging: Place all necessary equipment (balance, spatula, vessels, waste container) onto the disinfected work surface inside the fume hood. This minimizes movement in and out of the containment area.
-
Transfer: Carefully open the reagent bottle. Using a clean spatula, transfer the approximate amount of solid onto the weighing paper or into the weighing vessel on the balance.
-
Causality Note: Perform this action slowly and deliberately to prevent the generation of airborne dust, which poses an inhalation hazard[1].
-
-
Weighing: Record the mass.
-
Addition to Reaction: Carefully add the weighed solid to the destination reaction vessel.
-
Securing Reagent: Tightly close the main reagent bottle and wipe the exterior with a damp cloth to remove any residual dust. Place it back in its designated storage location.
-
Initial Cleanup: Dispose of the contaminated weighing paper and any used cleaning materials directly into the designated hazardous solid waste container located within the fume hood.
-
Final Decontamination: Wipe down the spatula and the balance surface with a suitable solvent (e.g., isopropanol), collecting the wipes for disposal as hazardous waste.
-
Doffing PPE: Remove gloves and dispose of them. Wash hands thoroughly with soap and water.
Section 4: Emergency Response Procedures
Even with robust controls, accidental exposures or releases can occur. A pre-planned and understood emergency response is critical.
4.1. First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][2]. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists[1][2]. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][2][14]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[1][2][15]. |
4.2. Accidental Release (Spill) Response
A minor spill is one that laboratory personnel can safely manage. A major spill requires outside emergency assistance. Do not attempt to clean a spill if you are uncertain, if the spill is large, or if it poses a fire or respiratory hazard.
Caption: A logical workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Spill):
-
Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the spill area[16][17].
-
Assess & Ventilate: If safe to do so, ensure the fume hood is operational to ventilate vapors.
-
Don PPE: Put on appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain: Prevent the spread of the solid material. If it is a powder, you can gently cover it with a plastic sheet or slightly damp paper towels to prevent dust from becoming airborne[16][18].
-
Absorb: Gently sweep or scoop the solid material using a dustpan or cardboard. Avoid aggressive actions that could create dust. Place the material into a clearly labeled, sealable container for hazardous waste[2][5].
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate. All cleaning materials (sponges, paper towels) must be collected and disposed of as hazardous waste[17][19].
-
Dispose: Seal the hazardous waste container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Section 5: Storage and Waste Management
Proper storage and disposal are crucial for long-term safety and environmental protection.
5.1. Safe Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials[10][14].
-
Container: Keep the container tightly sealed to prevent contamination or release[2][5][14].
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids[4]. Reaction with these materials could lead to a hazardous release of energy or toxic byproducts.
5.2. Decontamination and Waste Disposal Disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste.
-
Principle: Never dispose of this chemical down the drain or in the regular trash, as this can lead to environmental toxicity and damage to wastewater systems[13][20][21].
-
Waste Collection:
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[22]. Subsequent rinses may be collected as well, depending on local regulations.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department, typically via high-temperature incineration[12][23].
Conclusion
While this compound is a valuable synthetic intermediate, its potential hazards necessitate a culture of safety and adherence to rigorous protocols. By understanding its GHS classification, implementing a hierarchy of controls, and being prepared for emergencies, researchers can handle this compound with confidence and safety. The core principles of containment through engineering controls, diligence in personal protection, and proper waste management are the cornerstones of responsible chemical research.
References
- 1. georganics.sk [georganics.sk]
- 2. Page loading... [guidechem.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. echemi.com [echemi.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. jk-sci.com [jk-sci.com]
- 20. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Suzuki coupling reactions with 2-Chloro-7-(trifluoromethyl)quinoline
An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] First developed by Akira Suzuki and Norio Miyaura, this palladium-catalyzed process offers mild reaction conditions and remarkable tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[2][3]
This technical guide provides a detailed framework for the successful application of the Suzuki-Miyaura coupling to functionalize the C2 position of this compound, a substrate that presents both opportunities and challenges due to its electronic properties.
Core Principles: Mechanism and Parameter Optimization
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6]
Key Steps of the Catalytic Cycle:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2][6]
-
Transmetalation : Before this step, the boronic acid coupling partner (R²-B(OH)₂) must be activated by a base to form a more nucleophilic boronate species (e.g., R²-B(OH)₃⁻).[1][7] This boronate then transfers its organic group (R²) to the palladium(II) center, displacing the halide.
-
Reductive Elimination : The two organic partners (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Causality Behind Experimental Choices for an Electron-Deficient Heteroaryl Chloride
The substrate, this compound, is an electron-deficient heteroaryl chloride. The electron-withdrawing effects of the quinoline nitrogen and the 7-CF₃ group make the C-Cl bond stronger and less susceptible to oxidative addition compared to electron-rich or even simple aryl chlorides.[4][8] This necessitates specific, highly active catalytic systems.
-
Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[9] The key to success lies in using bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step, and their steric bulk facilitates the final reductive elimination.[4][10] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are often the premier choice for coupling challenging heteroaryl chlorides.[9][10] These are typically paired with a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7][9]
-
The Role of the Base : The base is not merely a spectator; it is crucial for activating the boronic acid.[7][11] For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the formation of the reactive boronate species and facilitate the transmetalation step.[1][10] It is critical that the base is anhydrous and finely powdered to maximize its reactivity.[10]
-
Solvent System : A solvent system must be chosen that can solubilize both the organic substrate and the inorganic base.[10] Anhydrous, polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used.[1] Often, a small amount of water is added to create a biphasic mixture, which can aid in dissolving the base and accelerate the reaction.[10][12] However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[13]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv), finely powdered and dried
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa, needles, and argon/nitrogen line for inert atmosphere techniques
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
TLC plates, ethyl acetate, hexanes, and a UV lamp for monitoring
Step-by-Step Procedure
-
Preparation : Degas the 1,4-dioxane by bubbling argon or nitrogen through it for at least 30 minutes. Ensure the K₃PO₄ is a fine, anhydrous powder; if necessary, grind it in a mortar and pestle and dry it in an oven.
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a rubber septum, then carefully evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane, followed by deionized water (typically a 5:1 to 10:1 ratio of dioxane to water). The mixture will be a suspension.
-
Heating and Stirring : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Reaction Monitoring : To monitor the reaction, carefully take a small aliquot via syringe, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., eluting with 20% ethyl acetate in hexanes). The reaction is complete upon full consumption of the starting chloroquinoline, as visualized under UV light.
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water (approx. 10 mL) and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization : The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data and Troubleshooting
The success of the reaction is highly dependent on the chosen conditions. The following table provides representative conditions and potential outcomes for coupling with various boronic acids.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | Cs₂CO₃ (3) | Toluene/H₂O (8:1) | 110 | 16 | 80-90 |
| Thiophene-3-boronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 24 | 70-85 |
| 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (4.5) | K₃PO₄ (3) | Dioxane | 110 | 20 | 65-80 |
Note: Yields are estimates and can vary based on reaction scale and purity of reagents.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(II) not reduced to Pd(0); degraded reagents. 2. Inadequate Ligand: Ligand is not electron-rich/bulky enough for the C-Cl bond activation. 3. Insufficient Base Activity: Base is not anhydrous or finely powdered. | 1. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ (though it may be less active) or Pd₂(dba)₃. Ensure reagents are high purity.[10] 2. Switch to a more robust ligand like SPhos, XPhos, or an alkylphosphine like P(t-Bu)₃.[9][10] 3. Grind the base and dry it thoroughly in an oven before use. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] |
| Protodeborylation | Boronic acid is sensitive to hydrolysis, especially at high temperatures in aqueous media. | Minimize reaction time. Use a less aqueous solvent system or switch to anhydrous conditions with a base like KF.[7][13] Use a boronate ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of all solvents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Attempt the reaction at a slightly lower temperature (e.g., 80-90 °C), accepting a longer reaction time. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the derivatization of the this compound core. While the electron-deficient nature of this heteroaryl chloride presents a challenge, it can be overcome with a carefully selected catalytic system. The use of bulky, electron-rich phosphine ligands in combination with a strong base and an appropriate solvent system is critical for achieving high yields. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to synthesize novel quinoline-based compounds for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Synthesis of 2-Amino-7-(Trifluoromethyl)quinoline via Palladium-Catalyzed C-N Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-7-(trifluoromethyl)quinoline from its 2-chloro precursor, 2-chloro-7-(trifluoromethyl)quinoline. The protocol is centered on the robust and versatile Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety considerations, and expert troubleshooting advice to ensure reproducible and high-yielding results.
Introduction: Significance and Synthetic Strategy
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 2-amino-7-(trifluoromethyl)quinoline is a valuable building block for the discovery of novel pharmaceuticals.
The conversion of an electron-deficient heteroaryl chloride, such as this compound, to its corresponding primary amine presents a synthetic challenge. While classical nucleophilic aromatic substitution (SNAr) is a possibility, it often requires harsh conditions (high temperatures and pressures) that are incompatible with many functional groups.[3][4] The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as the superior method, allowing for the facile synthesis of aryl amines under milder conditions with broad functional group tolerance and a wide substrate scope.[1][5][6]
This protocol will leverage the Buchwald-Hartwig reaction, employing an ammonia surrogate for the direct introduction of the -NH2 moiety.
The Reaction Mechanism: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (C-Cl bond), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Ligand Exchange/Amine Coordination: The amine (or ammonia source) coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium intermediate.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) are known to accelerate the reductive elimination step and stabilize the Pd(0) species, leading to higher catalytic efficiency.[7][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the amination of this compound using lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate. LiHMDS is a convenient and effective source of 'NH2' for this transformation.[5][6]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Schlenk flask or oven-dried round-bottom flask |
| Palladium(II) acetate [Pd(OAc)2] | Magnetic stirrer with heating plate |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Inert atmosphere manifold (Argon or Nitrogen) |
| Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF | Septa, needles, and syringes |
| Anhydrous Toluene | Condenser |
| Saturated aqueous ammonium chloride (NH4Cl) | Separatory funnel |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO4) | Glassware for column chromatography |
| Silica gel (230-400 mesh) | TLC plates (Silica gel 60 F254) |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[9]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
LiHMDS: Corrosive and reacts violently with water. Handle under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use only in a well-ventilated fume hood away from ignition sources.
-
Ammonia: Although not used directly, ammonia can be released during workup. It is toxic if inhaled and corrosive.[11] Ensure the workup is performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Place an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen.
-
Charging Reagents: To the flask, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature.
-
Addition of Ammonia Source: Add LiHMDS (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 5 minutes. The solution may change color.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure 2-amino-7-(trifluoromethyl)quinoline.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Reagent Quantities (Example Scale)
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 219.59 | 500 mg | 2.28 | 1.0 |
| Pd(OAc)2 | 224.49 | 10.2 mg | 0.045 | 0.02 |
| Xantphos | 578.68 | 52.7 mg | 0.091 | 0.04 |
| LiHMDS (1.0 M in THF) | 167.26 | 2.73 mL | 2.73 | 1.2 |
| Anhydrous Toluene | - | 15 mL | - | - |
Field Insights & Troubleshooting
-
Causality - Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining a strict inert atmosphere is paramount for catalytic activity.
-
Causality - The Role of the Ligand: Xantphos is a wide bite-angle bidentate phosphine ligand. Such ligands promote the desired reductive elimination step and prevent the formation of inactive palladium dimers, which is crucial for the challenging amination of heteroaryl chlorides.[5][12]
-
Trustworthiness - Anhydrous Conditions: LiHMDS reacts violently with water. Ensure all glassware is thoroughly dried and solvents are anhydrous to prevent quenching of the base and deactivation of the catalyst.
-
Troubleshooting - Low Yield: If the reaction yield is low, consider screening other palladium sources (e.g., Pd2(dba)3), alternative ligands (e.g., a sterically hindered biarylphosphine like RuPhos or XPhos), or a different base (e.g., NaOtBu with a different ammonia source). Incomplete conversion may also be addressed by increasing the reaction time or temperature.
-
Troubleshooting - Side Product Formation: The formation of hydrodehalogenated (C-H instead of C-Cl) quinoline can sometimes be observed. This can be minimized by ensuring a high-quality palladium source and ligand and by avoiding excessive reaction temperatures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. CCOHS: Ammonia [ccohs.ca]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-7-(trifluoromethyl)quinoline via Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimalarial and anti-inflammatory drugs. The ability to precisely modify this scaffold is paramount for developing new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. 2-Chloro-7-(trifluoromethyl)quinoline stands out as a particularly valuable building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group, in concert with the inherent electron-deficient nature of the pyridine ring, renders the C2-chloro position highly susceptible to nucleophilic displacement.[1] This activation provides a reliable and versatile handle for introducing a wide array of functional groups, making it a pivotal intermediate in drug discovery programs.
This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction on this compound, moving beyond a simple list of steps to explain the underlying chemical principles and strategic considerations that govern experimental success.
The Scientific Rationale: Mechanism and Substrate Activation
The successful application of any synthetic protocol hinges on a solid understanding of its reaction mechanism. The functionalization of this compound is a classic example of the Nucleophilic Aromatic Substitution (SNAr) pathway, which proceeds via a two-step addition-elimination sequence.[2][3]
Pillar of Activation: The reaction is feasible because the quinoline ring is "activated" towards nucleophilic attack. This activation arises from two key structural features:
-
The Quinoline Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic system, it exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly lowering the electron density, particularly at the C2 and C4 positions.
-
The Trifluoromethyl Group (-CF₃): Positioned at C7, this group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[1] Its influence is transmitted throughout the aromatic system, further depleting the ring of electron density and making it more electrophilic.
The SNAr Mechanism:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4][5]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing quinoline nitrogen and the C7-trifluoromethyl group. This stabilization is crucial for lowering the activation energy of the initial attack.[4]
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored in the final, rapid step, where the chloride ion (Cl⁻) is expelled as the leaving group, yielding the final substituted product.
Figure 1: SNAr Mechanism on this compound
Core Experimental Protocols
The following protocols are designed as robust starting points for the SNAr reaction with various classes of nucleophiles. Researchers should consider these as templates to be optimized based on the specific reactivity of their chosen nucleophile.
Figure 2: General Experimental Workflow
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol is broadly applicable for primary and secondary aliphatic and aromatic amines. The choice of base is critical; weaker bases like K₂CO₃ are often sufficient for aliphatic amines, while stronger bases may be needed for less nucleophilic aromatic amines.
-
Rationale: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the reagents and the charged Meisenheimer intermediate, accelerating the reaction.[6] Heating is typically required to overcome the activation energy, especially with less reactive amines.
-
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline, benzylamine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add the anhydrous solvent (DMF or DMSO) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Stir vigorously and monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the General Aqueous Workup and Purification procedure described in Section 5.
-
Protocol 2: Reaction with Phenol/Alcohol Nucleophiles (O-Arylation)
The synthesis of aryl ethers via SNAr requires a strong base to deprotonate the hydroxyl group, generating the more potent phenoxide or alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice.[6]
-
Rationale: Anhydrous conditions are critical when using strong bases like NaH. The reaction is typically performed in two stages: first, the generation of the nucleophile (alkoxide/phenoxide), followed by the addition of the electrophile. This prevents unwanted side reactions.
-
Materials:
-
This compound
-
Phenol or alcohol nucleophile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard flame-dried laboratory glassware
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.5 eq) and dissolve it in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the quinoline substrate dropwise to the stirring alkoxide/phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Proceed with the General Aqueous Workup and Purification procedure.
-
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
Thiols are generally excellent nucleophiles. The corresponding thiolate, generated with a mild base, is even more reactive.
-
Rationale: The high nucleophilicity of thiolates often allows these reactions to proceed under milder conditions (lower temperatures, weaker bases) compared to their oxygen and nitrogen counterparts.[7]
-
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Sodium Carbonate (Na₂CO₃) or a mild base
-
Acetonitrile (ACN) or DMF
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Add ACN or DMF and stir the mixture at room temperature or heat gently to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Upon completion, proceed with the General Aqueous Workup and Purification procedure.
-
Data Summary and Optimization
The conditions below serve as a starting point. Optimization may be required based on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Stoichiometry (Nu:Substrate) | Recommended Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Amines | Morpholine | 1.2 : 1 | K₂CO₃ (2.0) | DMSO | 100 | 6-12 |
| Aniline | 1.5 : 1 | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMF | 120 | 12-24 | |
| Alcohols | Phenol | 1.5 : 1 | NaH (1.2) | THF/DMF | 80 | 8-16 |
| Benzyl Alcohol | 1.5 : 1 | NaH (1.2) | THF | 65 (reflux) | 12-24 | |
| Thiols | Thiophenol | 1.1 : 1 | Na₂CO₃ (2.0) | ACN | 50 | 1-4 |
Analytical Procedures: Monitoring, Workup, and Characterization
-
Reaction Monitoring: Use TLC with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under UV light (254 nm). The product should appear as a new, typically less polar spot than the amine/phenol/thiol and have a different Rf value than the starting quinoline.
-
General Aqueous Workup:
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. The disappearance of the C2-chloro signal and the appearance of new signals corresponding to the nucleophile are key indicators. The ¹⁹F NMR should show a singlet corresponding to the -CF₃ group.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.
-
Alternative Methodologies: The Buchwald-Hartwig Amination
While SNAr is highly effective for this activated substrate, for certain sterically hindered or electronically deactivated amine nucleophiles, the reaction may be sluggish. In such cases, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful and complementary tool for C-N bond formation.[8][9] This cross-coupling reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base.[10][11][12] It offers a broader substrate scope for amines but requires careful exclusion of oxygen and moisture.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Solvents: DMF and DMSO are skin-absorbent; avoid direct contact.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere. Quench excess NaH carefully with a proton source like isopropanol before aqueous workup.
-
This compound: Handle as a potentially toxic and irritant chemical. Avoid inhalation and skin contact.
-
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of diverse, functionalized quinoline derivatives. The strong activation provided by the ring nitrogen and the trifluoromethyl group ensures high reactivity towards a range of nitrogen, oxygen, and sulfur nucleophiles. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecular scaffolds crucial for advancing drug discovery and development programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-7-(trifluoromethyl)quinoline in the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. In the realm of oncology, quinoline derivatives have proven exceptionally valuable as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[3][4]
The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, as seen in 2-Chloro-7-(trifluoromethyl)quinoline, imparts several advantageous properties. The -CF3 group is a strong electron-withdrawing moiety and is highly lipophilic. It can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity to target proteins through favorable hydrophobic and electrostatic interactions.[5][6] The chlorine atom at the 2-position serves as a versatile chemical handle, a reactive site ripe for elaboration through a variety of well-established synthetic methodologies.
This document provides a detailed guide on the application of this compound as a key starting material for the synthesis of potent kinase inhibitors, complete with reaction principles, step-by-step protocols, and a case study illustrating its utility in targeting the c-Met kinase.
Core Synthetic Strategies and Protocols
The reactivity of the C2-chlorine atom is the lynchpin for the synthetic utility of this compound. Its transformation is primarily achieved through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing trifluoromethyl group, makes the C2 position highly susceptible to attack by nucleophiles. This allows for the direct and often high-yielding displacement of the chloride with amines, alcohols, or thiols.
Causality & Rationale: This reaction is a direct and atom-economical method for introducing key hydrogen-bond donors and acceptors (like anilines or phenols), which are crucial for anchoring the inhibitor within the ATP-binding pocket of a target kinase. The choice of a suitable base is critical to neutralize the HCl generated in situ, driving the reaction to completion.
Caption: General workflow for SNAr reactions.
Detailed Protocol: Synthesis of a 2-Anilino-7-(trifluoromethyl)quinoline Derivative
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired aniline derivative (1.1 - 1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 100-140 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 2-anilino-7-(trifluoromethyl)quinoline product.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex architectures, particularly for forming C-C and C-N bonds where direct SNAr is not feasible or efficient, palladium-catalyzed cross-coupling reactions are indispensable tools.
This reaction is ideal for creating C-C bonds by coupling the chloroquinoline with an organoboron reagent (e.g., an arylboronic acid), enabling the synthesis of 2-aryl-7-(trifluoromethyl)quinolines.[7][8][9]
Causality & Rationale: The Suzuki coupling is highly valued for its functional group tolerance and the general stability and low toxicity of the boronic acid reagents.[10] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a 2-Aryl-7-(trifluoromethyl)quinoline
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the desired 2-arylquinoline product.
This reaction provides a powerful and general method for forming C-N bonds, coupling the chloroquinoline with a wide range of primary and secondary amines.[11]
Causality & Rationale: Compared to SNAr, Buchwald-Hartwig amination often proceeds under milder conditions and tolerates a broader scope of amine nucleophiles, including less nucleophilic or sterically hindered amines. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, as it modulates the reactivity of the palladium center.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Chloro-7-(trifluoromethyl)quinoline for Biological Screening
Introduction: The Strategic Importance of the 2-Chloro-7-(trifluoromethyl)quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinoline core further enhances its potential as a drug scaffold. The -CF3 group is a bioisostere for a methyl group but offers unique advantages; its strong electron-withdrawing nature and high metabolic stability can significantly improve a molecule's lipophilicity, membrane permeability, and resistance to metabolic degradation, ultimately leading to enhanced biological efficacy and a more favorable pharmacokinetic profile.[3][4][5]
The presence of a reactive chlorine atom at the 2-position of the 7-(trifluoromethyl)quinoline scaffold provides a versatile handle for a wide array of chemical transformations. This allows for the systematic generation of diverse compound libraries for biological screening. The primary routes for derivatization focus on the displacement of the C2-chloride through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, complete with experimental protocols and the underlying scientific rationale.
Derivatization Strategies: A Gateway to Chemical Diversity
The electron-deficient nature of the quinoline ring, further amplified by the electron-withdrawing trifluoromethyl group, renders the C2-position susceptible to nucleophilic attack. This inherent reactivity is the foundation for the derivatization strategies outlined below.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental and direct method for introducing a variety of functional groups at the C2-position. The reaction proceeds via a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing trifluoromethyl group which stabilizes the negative charge developed in the intermediate.
Common nucleophiles for this transformation include:
-
Amines (Primary and Secondary): Introduction of amino groups is a popular strategy to modulate solubility, basicity, and to introduce potential hydrogen bonding interactions with biological targets.
-
Thiols: Thioether linkages can be introduced to mimic natural amino acids or to act as linkers for further functionalization.
-
Alcohols/Phenols: Ether linkages can be formed, although this often requires stronger basic conditions to generate the corresponding alkoxide or phenoxide.
The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is often employed to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions offer a broad substrate scope and excellent functional group tolerance, making them ideal for late-stage functionalization in drug discovery.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2-position of the quinoline and a variety of aryl or heteroaryl boronic acids or esters. This reaction is a powerful method for synthesizing biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.[4][6]
The catalytic cycle involves the oxidative addition of the chloroquinoline to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base are crucial for achieving high yields.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a milder and more general alternative to traditional methods for synthesizing aryl amines.[7][8] This reaction is particularly useful for coupling a wide range of primary and secondary amines, including those that are poor nucleophiles, to the 2-chloroquinoline scaffold. The use of bulky, electron-rich phosphine ligands is key to the success of this reaction, as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between the C2-chloroquinoline and a terminal alkyne. This reaction is a highly efficient method for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key pharmacophoric elements themselves. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the quantification of 2-Chloro-7-(trifluoromethyl)quinoline
An Application Note and Protocol for the Analytical Quantification of 2-Chloro-7-(trifluoromethyl)quinoline
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a halogenated heterocyclic compound featuring a quinoline core. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the fields of oncology and anti-malarial drug discovery.[1] The presence of both a chloro and a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Consequently, this compound serves as a critical building block in the synthesis of novel pharmaceutical compounds.
Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This involves monitoring reaction completion, quantifying yield, identifying and measuring process-related impurities, and establishing stability profiles. This guide provides detailed, field-proven protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is dictated by the specific analytical objective, sample matrix, and required sensitivity.
Physicochemical Properties and Method Selection Rationale
A foundational understanding of the analyte's properties is essential for selecting and optimizing an analytical method.
-
Structure: A quinoline ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position.
-
Predicted Properties: The compound is expected to be a solid at room temperature, possess a significant hydrophobic character (predicted XlogP of ~4.0), and exhibit strong UV absorbance due to the aromatic quinoline core.[3] Its volatility is moderate, making it amenable to both GC and HPLC analysis.
Causality Behind Method Choice:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis and quantification of non-volatile or thermally sensitive compounds.[5] Given the aromatic nature of this compound, it possesses a strong chromophore, making it ideally suited for UV detection. Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the logical choice for this compound. It is particularly effective for resolving the target compound from less hydrophobic starting materials or more polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unparalleled for the analysis of volatile and semi-volatile compounds.[6][7] While HPLC-UV provides excellent quantitative data, GC-MS offers superior specificity and confirmatory identification. The mass spectrometer provides a unique "fingerprint" of the molecule based on its mass-to-charge ratio and fragmentation pattern, allowing for unambiguous identification even in complex matrices. This is critical for impurity identification and confirmation of the primary peak's identity.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol is designed for the routine purity assessment and quantification of this compound in samples such as reaction mixtures or isolated solids.
Principle of the Method
The sample is dissolved in a suitable organic solvent and injected into the HPLC system. It travels through a C18 column, a stationary phase packed with silica particles bonded with 18-carbon alkyl chains. A mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile, is pumped through the column. Compounds are separated based on their relative affinity for the hydrophobic stationary phase versus the more polar mobile phase. This compound, being hydrophobic, will be retained on the column and will elute at a specific time (retention time) determined by the mobile phase composition. As it elutes, it passes through a UV detector, which measures its absorbance at a specific wavelength, generating a signal proportional to its concentration.
Detailed Experimental Protocol
-
Instrumentation and Reagents
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (optional, for pH control).
-
Reference Standard: Well-characterized this compound (>99% purity).
-
-
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: 60% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (based on the typical maximum absorbance of the quinoline chromophore).[8] A DAD can be used to scan from 200-400 nm for method development.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.999.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity or concentration in the original sample based on the initial weight and dilution factor.
-
Workflow for HPLC-UV Analysis
Caption: General workflow for quantification by HPLC-UV.
Typical HPLC Method Performance Data
The following table summarizes expected performance characteristics for a validated HPLC-UV method based on established guidelines and data for similar compounds.[9][10]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and instrument response.[9] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[9] |
| Precision (%RSD) | < 2% | The degree of agreement among repeated measurements.[9] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected.[9] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified.[9] |
Protocol 2: Confirmatory Analysis by GC-MS
This protocol is ideal for confirming the identity of this compound and for identifying and quantifying volatile or semi-volatile impurities.
Principle of the Method
A solution of the sample is injected into a heated port, where it is vaporized. An inert carrier gas (helium) sweeps the vaporized sample onto a capillary column located in an oven. The column contains a thin film of stationary phase. Separation occurs as compounds partition between the carrier gas and the stationary phase based on their boiling points and chemical properties. The oven temperature is ramped up over time to elute compounds with higher boiling points. As components exit the column, they enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that confirms the compound's identity. Quantification is achieved by integrating the area of the total ion chromatogram (TIC) or a specific ion.
Detailed Experimental Protocol
-
Instrumentation and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
Reagents: Dichloromethane or Ethyl Acetate (GC or pesticide residue grade).
-
Reference Standard: Well-characterized this compound (>99% purity).
-
-
Chromatographic and Spectrometric Conditions
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, e.g., 20:1, depending on concentration).
-
Oven Temperature Program:
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-400.
-
-
Preparation of Solutions
-
Solvent: Dichloromethane.
-
Reference Standard Solution (approx. 100 µg/mL): Prepare a stock solution and dilute to a working concentration suitable for GC-MS analysis.
-
Sample Solution (approx. 100 µg/mL): Dissolve the sample in dichloromethane to a concentration similar to the reference standard.
-
-
Data Analysis
-
Identify the peak for this compound by comparing its retention time and mass spectrum to that of the reference standard.
-
The mass spectrum should show a molecular ion (M⁺) at m/z 231 and characteristic isotopic peaks for the chlorine atom (M+2 peak at ~32% of M⁺). Key fragments should also be present.
-
Identify impurities by comparing their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC), assuming a similar response factor for related impurities. For more accurate quantification, a calibration curve should be used as described in the HPLC protocol.
-
Workflow for GC-MS Analysis
Caption: General workflow for identity and purity analysis by GC-MS.
Typical GC-MS Method Performance Data
| Parameter | Typical Performance Value | Description |
| Specificity | High | Confirmed by mass spectrum matching. |
| Linearity (r²) | > 0.998 | Required for accurate quantification. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Highly sensitive, especially in Selected Ion Monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | Low ng/mL range | The lowest concentration that can be reliably quantified. |
Method Validation: Ensuring Trustworthy Results
Both protocols described must be validated for their intended purpose to ensure the reliability and accuracy of the generated data. Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In HPLC, this is demonstrated by peak purity analysis (using a DAD) and in GC-MS by the uniqueness of the mass spectrum.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[12]
By systematically evaluating these parameters, the developed analytical method becomes a self-validating system, providing trustworthy and reproducible data crucial for decision-making in research and drug development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
Application Note and Protocol for the Large-Scale Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline
Introduction
2-Chloro-7-(trifluoromethyl)quinoline is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold highly desirable for the development of novel therapeutics. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol herein is structured to ensure scientific integrity, reproducibility, and safety, drawing upon established synthetic methodologies for quinoline derivatives.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the well-established Combes quinoline synthesis, followed by a chlorination step. This approach is favored for its reliability and scalability.
Step 1: Combes Quinoline Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one. The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1][2] In this protocol, 3-(trifluoromethyl)aniline is reacted with ethyl acetoacetate to form an enamine intermediate, which then undergoes intramolecular cyclization under strong acidic conditions to yield the desired quinolinone core.[3] This method is advantageous for large-scale production due to the ready availability of the starting materials and the generally high yields of the cyclization step.
Step 2: Chlorination of 7-(Trifluoromethyl)quinolin-2(1H)-one. The resulting quinolinone is then converted to the target 2-chloroquinoline derivative via a chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting quinolinones to their corresponding chloroquinolines.[4] This step is critical and requires stringent safety precautions due to the hazardous nature of phosphorus oxychloride.[5][6]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocols
Part 1: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethyl)aniline | 161.13 | 1.0 kg | 6.20 mol |
| Ethyl acetoacetate | 130.14 | 0.89 kg | 6.82 mol |
| Concentrated Sulfuric Acid | 98.08 | 4.0 L | - |
| Dowtherm A | - | 5.0 L | - |
Procedure:
-
Enamine Formation: In a 10 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge 3-(trifluoromethyl)aniline (1.0 kg, 6.20 mol) and ethyl acetoacetate (0.89 kg, 6.82 mol).
-
Heat the mixture to 110-120 °C with continuous stirring. Water will begin to collect in the Dean-Stark trap. The reaction is typically complete within 2-3 hours, as monitored by the cessation of water collection.
-
Cyclization: In a separate 20 L reactor, preheat Dowtherm A (5.0 L) to 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot Dowtherm A over a period of 1 hour. Maintain the temperature at 250-255 °C during the addition.
-
After the addition is complete, hold the reaction mixture at 250 °C for an additional 30 minutes to ensure complete cyclization.
-
Cool the reaction mixture to below 100 °C and dilute with an equal volume of a non-polar solvent such as hexane or heptane.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove residual Dowtherm A.
-
Dry the solid under vacuum at 60-70 °C to afford 7-(trifluoromethyl)quinolin-2(1H)-one as an off-white to pale yellow solid.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-(Trifluoromethyl)quinolin-2(1H)-one | 213.15 | 1.0 kg | 4.69 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.5 L | 26.9 mol |
| Toluene | - | 5.0 L | - |
Procedure:
-
Reaction Setup: In a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (to neutralize HCl fumes), and a dropping funnel, charge 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 kg, 4.69 mol) and toluene (5.0 L).
-
Slowly add phosphorus oxychloride (2.5 L, 26.9 mol) to the stirred suspension at room temperature over a period of 1 hour. The addition is exothermic, and the temperature should be controlled with a cooling bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice (approximately 10 kg) with vigorous stirring in a separate, larger reactor. This step is highly exothermic and will generate a significant amount of HCl gas, which must be scrubbed.
-
Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate to yield the final product as a white to off-white solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile and water.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the substitution pattern of the quinoline ring.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Safety and Handling
Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][8] It can cause severe burns to the skin and eyes and is fatal if inhaled.[5][6]
-
Personal Protective Equipment (PPE): Always handle phosphorus oxychloride in a well-ventilated fume hood while wearing appropriate PPE, including a full-face shield, chemical-resistant gloves, and a lab coat.[5][9] A NIOSH-approved respirator may be necessary for certain operations.[5]
-
Handling: Avoid contact with water and other protic solvents.[6] Use ground-glass joints for all apparatus.[10]
-
Spills: In case of a spill, do not use water. Neutralize with a dry material such as sodium bicarbonate or sand.
-
Waste Disposal: Dispose of phosphorus oxychloride waste according to institutional and local regulations.
General Safety:
-
All reactions should be carried out in a well-ventilated area or fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts. The emphasis on understanding the rationale behind each step ensures a higher probability of successful synthesis and a safer laboratory environment.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. lanxess.com [lanxess.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Amination of 2-Chloro-7-(trifluoromethyl)quinoline
Introduction
The 2-amino-7-(trifluoromethyl)quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs, as well as functional organic materials. The efficient synthesis of this key intermediate, primarily through the amination of 2-chloro-7-(trifluoromethyl)quinoline, is of paramount importance. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for this transformation, with a focus on the palladium-catalyzed Buchwald-Hartwig amination.
The presence of the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the electronic properties of the quinoline ring, impacting the reactivity of the C2-Cl bond. This guide will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield and selective amination.
Reaction Overview: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] For the synthesis of a primary amine, a direct reaction with ammonia can be challenging due to its volatility and tendency to bind strongly to the palladium catalyst.[2] A more effective strategy involves the use of an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiHMDS), which serves as both the nitrogen source and the base.[3][4] The overall transformation is depicted below:
Caption: General scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters and Mechanistic Insights
The success of the amination of this compound hinges on the careful selection and interplay of several key parameters. The underlying mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Palladium Pre-catalyst
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly used and effective air-stable palladium(0) source.[5] In solution, it readily dissociates to provide the active monoligated Pd(0) species that enters the catalytic cycle. Other palladium sources like Pd(OAc)₂ can also be used, but may require an initial reduction step in situ.
Ligand Selection
The choice of phosphine ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are often superior.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent general ligand for C-N cross-coupling reactions, known for its high activity with aryl chlorides. Its steric bulk promotes the formation of the active monoligated palladium complex. A detailed protocol using XPhos with 6-bromo-2-chloroquinoline has been reported.[5]
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): While effective in many aminations, it may be less efficient for challenging substrates compared to more modern biaryl phosphine ligands.[6]
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): This ligand has also shown success in the amination of dichloroquinolines.[6]
Ammonia Surrogate: Lithium bis(trimethylsilyl)amide (LiHMDS)
Directly using ammonia gas or aqueous ammonia can be problematic in palladium-catalyzed reactions. LiHMDS serves as an excellent ammonia equivalent.[3][4] It reacts with the palladium complex to form a palladium-amido intermediate. The bulky trimethylsilyl groups are then cleaved during the work-up (hydrolysis) to reveal the primary amine. LiHMDS is a strong, non-nucleophilic base, and in this protocol, it also functions as the base required for the catalytic cycle.[5][7]
Solvent
Anhydrous, non-protic solvents are essential to prevent quenching of the basic and organometallic intermediates.
-
Dioxane: A common and effective solvent for Buchwald-Hartwig aminations, providing good solubility for the reagents and intermediates.[5]
-
Toluene: Another widely used solvent, particularly in reactions run at higher temperatures.[6]
Temperature and Reaction Time
Buchwald-Hartwig aminations typically require elevated temperatures to drive the reaction to completion, often in the range of 80-110 °C. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocols
The following protocol is adapted from a reported procedure for the amination of a related chloroquinoline substrate and is expected to be effective for this compound.[5]
Protocol 1: Palladium-Catalyzed Amination using LiHMDS
Materials and Reagents:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloro-7-(trifluoromethyl)quinoline in the Development of Novel Antimalarial Agents
Introduction: The Enduring Battle Against Malaria and the Role of the Quinoline Scaffold
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, necessitating the urgent development of new and effective therapeutics to combat the spread of drug-resistant strains.[1] Historically, compounds featuring the quinoline core, such as quinine and chloroquine, have been the bedrock of antimalarial chemotherapy.[2][3] These agents function by disrupting a critical detoxification pathway within the parasite. This guide focuses on the strategic use of 2-Chloro-7-(trifluoromethyl)quinoline and its isomers, particularly the 4-chloro derivative, as pivotal intermediates in the synthesis of next-generation antimalarial agents. The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for the chlorine atom found in chloroquine, is a key strategy aimed at enhancing potency, improving pharmacokinetic profiles, and overcoming established resistance mechanisms.[4][5]
Pillar 1: The Quinoline Mechanism of Action
The primary site of action for quinoline-containing drugs is the parasite's acidic digestive vacuole.[2][6] During its intraerythrocytic life stage, the parasite digests host hemoglobin for nutrients, releasing large quantities of toxic free heme.[7][8] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6][7][8]
Quinoline drugs, being weak bases, readily diffuse across membranes and accumulate to high concentrations within the acidic environment of the digestive vacuole.[2] Once inside, they are thought to cap the growing faces of hemozoin crystals or form complexes with free heme, preventing its polymerization into hemozoin.[6][8] This leads to a buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 8. pnas.org [pnas.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Chloro-7-(trifluoromethyl)quinoline
Introduction: The Strategic Value of the 7-(Trifluoromethyl)quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1][2] Its privileged scaffold is found in drugs with applications ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and antiviral agents.[1][3][4] The introduction of a trifluoromethyl (CF₃) group, particularly at the 7-position, imparts unique and highly desirable properties to the quinoline core. The CF₃ group is a powerful electron-withdrawing moiety and is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which can significantly augment the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][5]
This guide focuses on 2-Chloro-7-(trifluoromethyl)quinoline as a pivotal starting material. Its utility stems from the reactive C2-chloro substituent, which serves as a versatile handle for introducing molecular diversity. This position is highly susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner for the construction of novel, fused, or substituted heterocyclic systems.[6][7] These application notes provide detailed protocols and the underlying scientific rationale for leveraging this powerful building block in modern drug discovery and organic synthesis.
Core Synthetic Pathways from this compound
The strategic position of the chlorine atom on the electron-deficient quinoline ring allows for several high-yield synthetic transformations. This guide details three primary pathways: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr) for heterocycle annulation, and condensation-cyclization strategies.
Figure 1: Key synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds with high efficiency and functional group tolerance.[8] The electron-deficient nature of the quinoline ring enhances the reactivity of the C2-Cl bond towards the initial oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the synthesis of 2-aryl- and 2-heteroaryl-7-(trifluoromethyl)quinolines, which are prevalent motifs in functional materials and medicinal chemistry.
Scientific Rationale: This reaction couples the chloroquinoline with an organoboron compound, typically a boronic acid or ester.[9][10] The choice of catalyst, ligand, and base is critical. A phosphine-ligated palladium(0) complex is the active catalyst. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid for the transmetalation step. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[9][10]
Figure 2: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 ratio, ~5 mL per 1 mmol of chloroquinoline) via syringe.
-
Reaction Conditions: Stir the mixture vigorously and heat to 90-100 °C for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[11]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 85-95% |
| 4-Methoxyphenylboronic acid | 82-92% |
| 3-Pyridylboronic acid | 75-85% |
| 2-Thienylboronic acid | 70-80% |
| Note: Yields are representative and may vary based on specific substrate and reaction scale. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to 2-amino-7-(trifluoromethyl)quinoline derivatives, which are key pharmacophores.[12]
Scientific Rationale: This reaction couples the chloroquinoline with a primary or secondary amine.[13] Success hinges on the selection of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[12][14] The ligand facilitates both the oxidative addition and the rate-limiting reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, pre-mix Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like XPhos (2-4 mol%) in a separate vial with a small amount of solvent.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add the pre-formed catalyst solution (or the solid catalyst components) followed by anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Stir the mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
| Amine | Product Yield (%) |
| Morpholine | 88-96% |
| Aniline | 75-85% |
| n-Butylamine | 80-90% |
| Piperidine | 90-98% |
| Note: Yields are representative. Sterically hindered amines may require catalyst optimization. |
Synthesis of Fused Heterocycles via SNAr and Annulation
The electrophilic nature of the C2 position allows for direct reaction with binucleophiles, leading to the formation of fused heterocyclic systems in a process known as annulation.
Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives are known for their potential anti-inflammatory and enzyme-inhibitory activities.[15][16][17] The synthesis is typically achieved by reacting the chloroquinoline with hydrazine, followed by cyclization.
Scientific Rationale: The reaction proceeds via an initial SNAr reaction where hydrazine hydrate displaces the chloride to form a 2-hydrazinyl-7-(trifluoromethyl)quinoline intermediate.[18] This intermediate can then undergo an acid-promoted intramolecular cyclization or be reacted with a suitable carbonyl compound to build the pyrazole ring.[19]
Figure 3: Workflow for the synthesis of Pyrazolo[4,3-c]quinolines.
Protocol 3: Two-Step Synthesis of Pyrazolo[4,3-c]quinolines
Step A: Synthesis of 2-Hydrazinyl-7-(trifluoromethyl)quinoline
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (5.0-10.0 eq) dropwise.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step.
Step B: Cyclization to form the Pyrazolo[4,3-c]quinoline Core
-
Reaction Setup: In a sealed tube, combine the 2-hydrazinyl intermediate from Step A (1.0 eq), a β-keto ester (e.g., ethyl acetoacetate) (1.0 eq), and p-toluenesulfonic acid (TsOH) (1.0 eq).[19]
-
Solvent: Add hexafluoroisopropanol (HFIP) as the solvent.[19]
-
Reaction Conditions: Seal the tube and heat to 100 °C overnight.[19]
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired pyrazolo[4,3-c]quinoline product.[19]
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-7-(trifluoromethyl)quinoline
Welcome to the technical support guide for the purification of 2-Chloro-7-(trifluoromethyl)quinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this and structurally related halogenated quinolines. Our guidance is rooted in established chromatographic principles and extensive field experience to ensure you achieve the highest possible purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the preferred method for purifying this compound?
Column chromatography is a highly versatile and effective technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.[1] For a molecule like this compound, which is an intermediate in various syntheses, crude reaction mixtures can contain starting materials, by-products, and reagents.[2] Column chromatography provides the high resolution needed to isolate the target compound from these impurities, which is critical for subsequent synthetic steps or biological assays.[3]
Q2: What is the best stationary phase for this purification? Silica gel or Alumina?
The choice of stationary phase is critical and depends on the stability of your compound.
-
Silica Gel: This is the most common and default choice for normal-phase chromatography due to its high resolving power.[4] However, standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites.[5] This interaction can lead to significant peak tailing, poor separation, or even decomposition of the compound on the column.[6][7]
-
Alumina: Alumina is a viable alternative and is available in acidic, neutral, and basic forms. For a basic compound like a quinoline derivative, neutral or basic alumina is often a better choice to prevent the issues seen with acidic silica.[5][8]
Recommendation: Start with silica gel, as it often provides the best separation. If you observe significant tailing or product loss, consider deactivating the silica gel or switching to neutral alumina.[5][6]
Q3: How do I select an appropriate mobile phase (solvent system)?
The mobile phase selection is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between your target compound and impurities.
-
Start with a Standard System: A common starting point for compounds of intermediate polarity is a binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate (EtOAc).[3][9]
-
Optimize the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Target an Rf Value: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12] For effective separation in column chromatography, you should aim for an Rf value for your target compound in the range of 0.2 to 0.4 .[6][10] This range ensures the compound spends enough time interacting with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.[13]
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
While many quinolines are UV-active, if you cannot visualize your compound under a UV lamp (254 nm), you can use alternative staining methods. After running the TLC, let the plate dry completely and then dip it into one of the following stains, followed by gentle heating with a heat gun:
-
Potassium Permanganate (KMnO₄) stain: Excellent for compounds that can be oxidized.
-
Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My compound is streaking severely on the TLC plate and the column, leading to poor separation.
Q: I'm observing significant tailing (streaking) for my this compound spot. My collected column fractions are all mixed. What's happening and how do I fix it?
A: This is the most common problem when purifying quinoline derivatives on silica gel.
Primary Cause: The basic nitrogen on the quinoline ring is interacting strongly with the acidic silanol groups on the silica surface.[5] This strong, sometimes irreversible, binding causes the compound to "drag" or "streak" down the stationary phase instead of moving as a tight band.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will occupy the active acidic sites on the silica, preventing your compound from binding too strongly.[6]
-
Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your chosen eluent (e.g., 80:20 Hexanes:EtOAc + 1% TEA). Re-run the TLC with the modified eluent to confirm the improvement before applying it to the column.[5]
-
-
Deactivate the Silica Gel: You can neutralize the silica gel before running the column.[6]
-
Protocol: After packing the column, flush it with 2-3 column volumes of your eluent containing 1-3% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without the amine to remove the excess base before loading your sample.[6]
-
-
Switch to an Alternative Stationary Phase: If the issue persists, the compound may be too sensitive for silica gel.
-
Protocol: Repeat the purification using neutral or basic alumina as the stationary phase.[8] You will need to re-optimize your solvent system using TLC with alumina plates.
-
Issue 2: My compound is not eluting from the column.
Q: I've run many column volumes of my optimized eluent, but I can't find my product in any fractions. Where is it?
A: This indicates that your compound is too strongly adsorbed to the stationary phase under the current conditions.
Possible Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace your highly polar compound from the silica gel.[8]
-
Compound Decomposition: The compound may have decomposed on the acidic silica gel and will never elute.[7]
-
Solution: Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If the original spot has vanished or new, lower Rf spots have appeared, decomposition is likely. In this case, you must use a deactivated silica gel or switch to an alumina column.[5][7]
-
-
Incorrect Solvent System Used: It is a common error to mistakenly use the wrong solvent or an incorrect ratio.
-
Solution: Double-check the solvents you used to prepare the mobile phase.[7]
-
Issue 3: All my compounds are eluting together at the solvent front.
Q: I ran my column, and my product came out in the very first fractions, mixed with all the impurities. Why did this happen?
A: This is the opposite of the previous problem; your compound has very little interaction with the stationary phase.
Primary Cause: The mobile phase is too polar. It is so effective at dissolving your compound that it carries it through the column without allowing for sufficient interaction and separation on the stationary phase.
Solutions:
-
Decrease Mobile Phase Polarity: You need to use a less polar eluent.
-
Check Sample Loading Solvent: If you dissolved your crude sample in a very polar solvent to load it onto the column, that small amount of strong solvent can act as an eluent itself, washing everything through.
-
Solution: Always dissolve your sample in a minimal amount of the least polar solvent possible, or ideally, in the mobile phase itself.[14] For better results, use the "dry loading" method.
-
Experimental Protocols & Data
Protocol 1: Solvent System Optimization using TLC
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (DCM).
-
On a silica gel TLC plate, use a capillary tube to spot the solution onto the baseline.
-
Prepare developing chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to your product in each system.[4][11]
-
Select the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities.[10][13]
Protocol 2: Column Chromatography with Dry Loading
-
Column Preparation: Pack a glass column with silica gel using the slurry method in your initial, least polar eluent. Allow the silica to settle into a uniform bed, and drain the excess solvent until the level is just above the silica surface. Add a thin layer of sand on top.[3]
-
Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., DCM). Add 2-3 times the weight of the crude product in silica gel (2-3g). Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[3][14]
-
Loading the Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column, forming an even layer. Gently add another thin layer of sand on top.
-
Elution: Carefully add your mobile phase to the column. Begin elution with the solvent system determined by TLC. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[15]
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by periodically taking TLC spots from the collected fractions.
-
Analysis & Concentration: Once the desired product is identified in the fractions, combine the pure fractions. Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Solvent System Guide
The following table provides starting points for solvent systems for purifying quinoline derivatives. Optimization is always required.
| Compound Type | Stationary Phase | Example Solvent System (v/v) | Target Rf | Modifier (if needed) |
| Halogenated Quinolines | Silica Gel | Hexanes / Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | 0.5-2% Triethylamine[6] |
| Halogenated Quinolines | Neutral Alumina | Hexanes / Ethyl Acetate (9:1 to 6:4) | 0.2 - 0.5 | Typically not required |
| Highly Polar Quinolines | Silica Gel | Dichloromethane / Methanol (98:2 to 95:5) | 0.2 - 0.4 | 0.5-2% Triethylamine[6] |
| Highly Polar Quinolines | Reversed-Phase C18 | Acetonitrile / Water + 0.1% Formic Acid | N/A | Formic or Acetic Acid |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for purification of this compound.
Troubleshooting Logic: Peak Tailing
Caption: Decision logic for troubleshooting peak tailing on silica gel.
References
- 1. chromtech.com [chromtech.com]
- 2. jptcp.com [jptcp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up of 2-Chloro-7-(trifluoromethyl)quinoline Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-7-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on ensuring scientific integrity and providing actionable, field-proven insights.
Synthesis Overview: The Combes Reaction Pathway
The industrial synthesis of 2,4-substituted quinolines like this compound is often achieved via the Combes quinoline synthesis.[1][2][3] This method involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone. For the target molecule, the reaction proceeds by condensing 3-chloroaniline with a trifluoromethyl-β-diketone, followed by an acid-catalyzed ring closure.[2] The resulting 4-hydroxyquinoline intermediate is then chlorinated to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable synthetic route for this compound? A1: The most common scalable approach is a modified Combes synthesis.[2][4][5] It begins with the condensation of 3-chloroaniline and a trifluoromethyl-β-diketone, followed by acid-catalyzed cyclization to form a 4-hydroxyquinoline intermediate. This intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up? A2: During scale-up, the most critical parameters are:
-
Temperature Control: The cyclization step is often highly exothermic and requires precise temperature management to prevent side reactions and tar formation.[6][7]
-
Rate of Reagent Addition: Slow, controlled addition of the acid catalyst is crucial to manage the reaction exotherm and maintain selectivity.[7][8]
-
Efficient Mixing: In large reactors, ensuring homogenous mixing is vital for uniform heat distribution and preventing localized hotspots that can lead to product degradation.[9]
-
Water Removal: In the initial condensation step, efficient removal of water can drive the reaction equilibrium towards the enamine intermediate.[6]
Q3: What are the primary safety concerns associated with this synthesis? A3: Key safety hazards include:
-
Strong Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are highly corrosive.
-
Chlorinating Agents: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]
-
Exothermic Reactions: The cyclization step can be highly exothermic and requires careful monitoring to prevent runaway reactions.[7][8]
-
Product Handling: The final product and intermediates may cause skin, eye, and respiratory irritation.[12][13]
Q4: How can I monitor the reaction progress effectively? A4: Reaction progress can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment on the bench. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediates and byproducts.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
Problem 1: Low Yield or Stalled Cyclization (Step 1)
Q: My cyclization reaction to form the 4-hydroxyquinoline intermediate is giving a very low yield. What are the common causes and solutions?
A: Low yields in the Combes cyclization are a frequent challenge during scale-up. The cause often lies in catalyst choice, temperature control, or substrate reactivity.
Causality & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. While sulfuric acid is common, polyphosphoric acid (PPA) can be more effective as both a catalyst and a dehydrating agent, but its high viscosity can pose challenges in large reactors.[2]
-
Suboptimal Reaction Temperature: The cyclization requires significant thermal energy. However, excessive temperatures (>250 °C) can lead to decomposition.[9] Precise temperature control is essential. A temperature that is too low will result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: The electron-withdrawing nature of the chloro- and trifluoromethyl- groups can deactivate the aniline ring, making the electrophilic aromatic substitution (the cyclization step) more difficult.[6] This necessitates more forcing conditions than for electron-rich anilines.
-
Presence of Water: Water produced during the initial condensation can inhibit the acid catalyst and prevent efficient cyclization.[6]
Troubleshooting Table: Effect of Parameters on Cyclization Yield
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Catalyst | Low conversion with H₂SO₄ | Consider switching to Polyphosphoric Acid (PPA) or a mixture of PPA and an alcohol.[2] | PPA is a superior dehydrating agent and can better facilitate the ring closure for deactivated systems. |
| Temperature | Reaction stalls or is incomplete | Gradually increase reaction temperature in 10 °C increments, monitoring by HPLC. | The activation energy for cyclization of deactivated anilines can be high, requiring more thermal input. |
| Temperature | Significant tar formation | Ensure uniform heating and agitation. Lower the bulk temperature and consider slower acid addition.[7][8] | Localized overheating is a primary cause of polymerization and degradation side reactions. |
| Water | Low yield | If feasible, use a Dean-Stark trap during the initial condensation phase before cyclization. | Removing water drives the equilibrium towards the formation of the enamine intermediate, which is the direct precursor to cyclization.[2] |
Problem 2: Impurities and Difficult Purification
Q: My final product is an oil/dark solid that is difficult to purify. How can I improve the purity and isolation?
A: Purification challenges often stem from tar formation during the reaction or the presence of closely-related impurities. A multi-step purification strategy is often required.
Protocol: Acid-Base Extraction for Purification
This method is highly effective for removing neutral organic impurities (like residual starting materials) and acidic byproducts from the basic quinoline product.[15]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer.
-
Back-Extraction: Wash the separated aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the pH is >10.[15] The free quinoline base will precipitate as a solid or oil.
-
Final Extraction & Isolation: Extract the liberated quinoline back into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.
Problem 3: Incomplete Chlorination (Step 2)
Q: I'm seeing residual 4-hydroxyquinoline intermediate in my final product after the chlorination step. How can I drive this reaction to completion?
A: Incomplete chlorination is typically a result of insufficient reagent, suboptimal temperature, or reaction time.
Causality & Solutions:
-
Stoichiometry of POCl₃: Ensure at least a stoichiometric amount of phosphorus oxychloride is used. Often, using POCl₃ as both the reagent and the solvent is an effective strategy on a larger scale.
-
Reaction Temperature: The reaction usually requires heating. A typical reflux in POCl₃ (boiling point ~107 °C) for several hours is standard. If the reaction is still incomplete, a higher temperature may be needed, which can be achieved by adding a high-boiling inert solvent or running the reaction under moderate pressure.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched carefully by slowly pouring it onto crushed ice to decompose excess POCl₃. The product is then typically extracted after basification.
Analytical Methods for Quality Control
Effective analytical monitoring is crucial for a successful scale-up. It allows for process understanding and ensures the final product meets specifications.
| Technique | Purpose | Sample Parameters & Expected Results |
| HPLC | Purity assay, reaction monitoring | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 225 nm.[14] The final product should show >98% purity by peak area. |
| GC-MS | Impurity identification, confirmation of identity | Column: DB-5 or similar; Ionization: Electron Ionization (EI).[14] The mass spectrum should show a clear molecular ion peak (m/z) corresponding to the product's molecular weight. |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃. The spectrum should show characteristic aromatic proton signals consistent with the 2,7-disubstituted quinoline pattern. |
| ¹⁹F NMR | Confirmation of trifluoromethyl group | Solvent: CDCl₃. A sharp singlet corresponding to the -CF₃ group should be observed. |
References
- 1. iipseries.org [iipseries.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. georganics.sk [georganics.sk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-Chloro-7-(trifluoromethyl)quinoline under acidic and basic conditions
Technical Support Center: 2-Chloro-7-(trifluoromethyl)quinoline
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile but reactive chemical intermediate. Understanding its stability profile is critical for successful synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.[1] It is crucial to keep the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3] The compound is hygroscopic, and moisture can initiate degradation, so a desiccated environment is highly recommended.[1]
Q2: What is the primary degradation pathway for this compound in the presence of nucleophiles like water?
A2: The primary degradation pathway is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom on the quinoline ring is activated towards substitution by the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at the C7 position. In the presence of water (hydrolysis), the chlorine is displaced to form 2-hydroxy-7-(trifluoromethyl)quinoline, which exists in a tautomeric equilibrium with its more stable keto form, 7-(trifluoromethyl)quinolin-2(1H)-one.
Q3: Is this compound more susceptible to degradation under acidic or basic conditions?
A3: The compound is susceptible to degradation under both conditions, but the rate is significantly accelerated in basic media. Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), readily attacks the electron-deficient C2 position, leading to rapid hydrolysis.[4] Under acidic conditions, the quinoline nitrogen becomes protonated, which further activates the ring towards nucleophilic attack. However, the nucleophile (water) is weaker than hydroxide, resulting in a comparatively slower rate of hydrolysis. Therefore, exposure to even mild bases should be carefully controlled.
Q4: Can solvents other than water cause degradation?
A4: Yes. Protic nucleophilic solvents, particularly primary alcohols like methanol or ethanol, can also act as nucleophiles. If this compound is heated or stored for extended periods in these alcoholic solvents, solvolysis can occur, leading to the formation of the corresponding 2-alkoxy-7-(trifluoromethyl)quinoline ethers. This is a critical consideration when choosing solvents for reactions or for analytical sample preparation (e.g., HPLC mobile phases).
Troubleshooting Guide: Experimental Scenarios
This guide provides solutions to specific issues that may arise during experimentation.
Scenario 1: An unexpected, more polar byproduct appears during a reaction run in a basic medium.
-
Issue: While performing a reaction (e.g., a Suzuki or Buchwald-Hartwig coupling) using a base like K₂CO₃ or NaOH in an aqueous solvent system, you observe a new spot on your TLC plate with a lower Rf value, or a new peak in your LC-MS with a mass corresponding to M-Cl+OH.
-
Probable Cause: This is the classic signature of hydrolysis. The basic conditions have caused the conversion of your starting material into 2-hydroxy-7-(trifluoromethyl)quinoline. This byproduct is significantly more polar due to the hydroxyl/amide group, hence its lower Rf on silica gel.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If the reaction chemistry permits, switch to strictly anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and use a base that is less nucleophilic or has low water content.
-
Select a Non-Nucleophilic Base: Consider using a bulky, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered amine like diisopropylethylamine (DIPEA) if compatible with your reaction.
-
Lower Reaction Temperature: Hydrolysis is kinetically controlled. Reducing the reaction temperature can significantly slow the rate of this side reaction relative to your desired transformation.
-
Minimize Reaction Time: Prolonged reaction times increase the likelihood of degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Scenario 2: Low yields in reactions conducted in acidic media.
-
Issue: You are attempting a reaction under acidic conditions (e.g., Friedel-Crafts or nitration) and experience poor recovery of the desired product and significant formation of a polar byproduct.
-
Probable Cause: While slower than in base, acid-catalyzed hydrolysis is still a competing reaction pathway. The protonated quinoline ring is highly activated, and water present in the reaction medium can attack the C2 position.
-
Troubleshooting Steps:
-
Use a Protic Scavenger: Incorporate a dehydrating agent that is stable to the acidic conditions, such as using polyphosphoric acid (PPA) or fuming sulfuric acid, which can act as both the catalyst and solvent while consuming water.[5]
-
Employ Non-Aqueous Acid Sources: Use Lewis acids (e.g., AlCl₃, BF₃·OEt₂) in anhydrous aprotic solvents (e.g., DCM, nitrobenzene) instead of aqueous Brønsted acids.
-
Protect the Nitrogen: In some cases, it may be feasible to form the N-oxide of the quinoline. This alters the electronic properties and may prevent unwanted side reactions, though it adds extra steps to the synthetic route.
-
Scenario 3: Appearance of new peaks in an analytical sample left on an HPLC autosampler.
-
Issue: A pure sample of this compound, dissolved in a common mobile phase like acetonitrile/water or methanol/water, shows new peaks in the chromatogram after being left on the autosampler overnight.
-
Probable Cause: On-instrument degradation. If the mobile phase contains water, slow hydrolysis can occur. If it contains methanol, the formation of 2-methoxy-7-(trifluoromethyl)quinoline is highly probable. The rate of degradation can be influenced by the pH of the mobile phase modifiers (e.g., TFA, formic acid, or ammonium hydroxide).
-
Troubleshooting Steps:
-
Prepare Samples Fresh: Always analyze samples as soon as possible after preparation.
-
Control Sample Temperature: Use a cooled autosampler (typically set to 4-10°C) to slow down potential degradation.
-
Buffer the Mobile Phase: Ensure the mobile phase is buffered to a stable pH, ideally in the neutral to slightly acidic range (pH 3-6), to minimize both acid- and base-catalyzed degradation.
-
Avoid Reactive Solvents: If stability is a major concern, use aprotic solvents like acetonitrile for sample dilution and ensure the mobile phase composition is minimally nucleophilic.
-
Degradation Pathways: A Visual Guide
The following diagrams illustrate the key degradation mechanisms of this compound.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-mediated hydrolysis pathway.
Quantitative Data & Analytical Protocols
Table 1: Summary of Stability Profile
| Condition | Reagent/Stress | Relative Rate of Degradation | Primary Degradation Product |
| Acidic | 0.1 M HCl at 60°C | Moderate | 7-(Trifluoromethyl)quinolin-2(1H)-one |
| Neutral | pH 7 Water at 60°C | Very Slow | 7-(Trifluoromethyl)quinolin-2(1H)-one |
| Basic | 0.1 M NaOH at RT | Very Fast | 7-(Trifluoromethyl)quinolin-2(1H)-one |
| Oxidative | 3% H₂O₂ at RT | Slow to Moderate | N-oxides, Ring-hydroxylated species |
| Photolytic | UV/Vis Light (ICH Q1B) | Moderate | Complex mixture, potential dehalogenation |
| Thermal | Dry Heat, 80°C | Slow | General decomposition |
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure to assess the stability of this compound and develop a stability-indicating analytical method.[6]
Caption: Workflow for a forced degradation study.
1. Materials & Reagents:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD or MS detector
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
3. Stress Conditions:
-
Control: Dilute the stock solution with 50:50 acetonitrile:water to a working concentration (e.g., 100 µg/mL). Store protected from light at 4°C.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with 50:50 acetonitrile:water to the working concentration. Place in an oven at 80°C, protected from light.
4. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to the working concentration with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method.
Table 2: Recommended Starting HPLC Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 230 nm and 275 nm |
| Injection Vol. | 10 µL |
References
minimizing byproduct formation in the chlorination of 7-(trifluoromethyl)quinolin-2-one
Welcome to the technical support guide for the selective chlorination of 7-(trifluoromethyl)quinolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging transformation. The inherent electronic properties of the quinolinone scaffold, combined with the strongly deactivating nature of the trifluoromethyl group, make byproduct formation a significant hurdle. This guide provides in-depth, experience-driven advice to help you navigate these challenges and optimize your reaction for the desired chlorinated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the chlorination of 7-(trifluoromethyl)quinolin-2-one?
You can anticipate three primary types of byproducts:
-
Regioisomers: Electrophilic chlorination can occur at multiple positions on the quinolinone ring. While the 3-position is often desired, chlorination at the C-5 and C-8 positions is also common. The directing effects of the carbonyl group, the nitrogen atom, and the deactivating trifluoromethyl group all play a competing role in determining the final isomer distribution.
-
Dichlorinated Products: Over-reaction can lead to the addition of a second chlorine atom, resulting in various dichlorinated species. This is more prevalent when using highly reactive chlorinating agents or extended reaction times.
-
N-Chlorinated Byproduct: Although less common for this specific amide, under certain conditions, chlorination can occur on the nitrogen atom of the quinolinone ring, forming an unstable N-Cl bond.
Q2: Why is this particular molecule so difficult to chlorinate selectively?
The primary challenge stems from the electronic nature of the starting material. The 7-(trifluoromethyl)quinolin-2-one system is significantly electron-deficient. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that deactivates the entire aromatic system towards electrophilic substitution.[1][2][3][4] This deactivation means that forcing conditions (e.g., strong acids, higher temperatures) are often required, which can unfortunately lead to a decrease in selectivity and the formation of unwanted byproducts.[5][6]
Q3: Which chlorinating agent is best for this reaction: N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), or Chlorine Gas (Cl₂)?
There is no single "best" agent, as the optimal choice depends on the desired outcome and reaction scale.
-
N-Chlorosuccinimide (NCS) is generally the preferred reagent for laboratory-scale synthesis due to its ease of handling and milder reactivity.[5][6] It often provides better regioselectivity, especially when paired with an acid catalyst to activate it.
-
Sulfuryl Chloride (SO₂Cl₂) is more reactive than NCS and can be effective for highly deactivated substrates. However, its higher reactivity can lead to more over-chlorination. It can also generate radical intermediates, potentially leading to a different product profile.
-
Chlorine Gas (Cl₂) is highly reactive and cost-effective for large-scale production but is hazardous and can be difficult to control, often resulting in poor selectivity and multiple byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Problem 1: My reaction produces a mixture of regioisomers (e.g., 3-chloro, 5-chloro, and 8-chloro). How can I improve selectivity for the 3-chloro product?
This is the most common challenge. The formation of multiple isomers is a direct result of the competing directing effects within the molecule.
Root Cause Analysis: The quinolin-2-one ring system tends to direct electrophiles to the 3, 6, and 8 positions. The powerful -CF3 group at the 7-position is strongly deactivating and a meta-director, which favors substitution at the 5- and 8a- (or bridgehead) positions while strongly disfavoring the 6- and 8-positions. The interplay of these effects results in a complex product mixture.
Solutions:
-
Solvent Polarity: The choice of solvent can significantly influence isomer distribution.
-
Try a less polar, aprotic solvent like 1,2-dichloroethane (DCE) or chloroform (CHCl₃). These solvents are less likely to stabilize charged intermediates that lead to alternative substitution patterns.
-
Try a polar, aprotic solvent such as Acetonitrile or DMF.
-
-
Acid Catalysis: Using a catalytic amount of a Brønsted or Lewis acid can activate NCS, creating a more electrophilic chlorine species that may exhibit different selectivity.[5][6]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Start at 0 °C or even -10 °C. Lower temperatures often increase the kinetic selectivity, favoring the formation of the thermodynamically most stable product, which is often the desired 3-chloro isomer.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Decision workflow for improving regioselectivity."
Problem 2: I'm observing a significant amount of dichlorinated byproduct. How can I prevent this?
Over-chlorination occurs when the desired monochlorinated product reacts further with the chlorinating agent.
Root Cause Analysis: The first chlorination reaction deactivates the ring further, but if the reaction conditions are too harsh or the stoichiometry is incorrect, a second chlorination can still occur. This is especially true if the desired product precipitates, changing the relative concentrations in solution.
Solutions:
-
Control Stoichiometry: This is the most critical factor.
-
Use a slight substoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents of NCS). This ensures that the starting material is the limiting reagent, leaving little excess chlorinating agent to react with the product.
-
-
Slow Addition: Add the chlorinating agent slowly over a prolonged period.
-
Use a syringe pump or an addition funnel to add a solution of NCS over 1-2 hours. This keeps the instantaneous concentration of the chlorinating agent low, favoring the initial reaction with the more activated starting material.
-
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Quench the reaction immediately upon full consumption of the starting material to prevent the formation of the dichlorinated product.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Reaction pathway showing byproduct formation."
Problem 3: The reaction is very slow or shows low conversion even after extended time.
This is a common issue due to the electron-deficient nature of the substrate.[1][2]
Root Cause Analysis: The aromatic ring is not nucleophilic enough to react with the electrophilic chlorine source under mild conditions. The reaction requires activation to proceed at a reasonable rate.
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C. Monitor by TLC at each step to ensure byproduct formation does not increase disproportionately.
-
Use an Acid Catalyst: As mentioned for regioselectivity, a strong acid can activate the chlorinating agent.
-
Change the Solvent: Switching to a more polar solvent like acetonitrile (MeCN) can sometimes accelerate the reaction by better solvating ionic intermediates.
Comparative Data: Impact of Reaction Conditions
The following table summarizes hypothetical but plausible results from a screening study to optimize the chlorination, illustrating the trade-offs between different conditions.
| Entry | Chlorinating Agent (eq.) | Solvent | Temperature (°C) | Catalyst (mol%) | Conversion (%) | Product:Byproduct Ratio (3-Cl : others) |
| 1 | NCS (1.1) | DCE | 25 | None | 35% | 3 : 1 |
| 2 | NCS (1.1) | DCE | 60 | None | 85% | 2 : 1 |
| 3 | SO₂Cl₂ (1.1) | DCE | 60 | None | 98% | 1 : 1 (significant di-Cl) |
| 4 | NCS (1.05) | DCE | 25 | TfOH (10%) | 95% | 6 : 1 |
| 5 (Optimized) | NCS (1.05) | DCE | 0 → 25 | TfOH (10%) | 92% | 10 : 1 |
Recommended Experimental Protocols
Protocol 1: Standard Chlorination with NCS
This protocol provides a baseline for the reaction and is a good starting point for optimization.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-(trifluoromethyl)quinolin-2-one (1.0 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.
-
Reaction: Stir the mixture at 50 °C and monitor by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Optimized High-Selectivity Chlorination
This protocol incorporates the troubleshooting advice to maximize the yield of the desired 3-chloro isomer.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and an addition funnel under a nitrogen atmosphere, add 7-(trifluoromethyl)quinolin-2-one (1.0 eq).
-
Solvent & Catalyst: Add anhydrous 1,2-dichloroethane (DCE) (to 0.1 M) and cool the flask to 0 °C in an ice bath. Add Trifluoromethanesulfonic acid (TfOH) (0.1 eq) dropwise.
-
Reagent Addition: Dissolve NCS (1.05 eq) in a minimal amount of anhydrous DCE and add it to the addition funnel. Add the NCS solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring closely for the disappearance of the starting material.
-
Work-up: Quench the reaction by carefully pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography or recrystallization to obtain the pure 3-chloro-7-(trifluoromethyl)quinolin-2-one.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Technical Support Center: Workup and Purification of Reactions Containing 2-Chloro-7-(trifluoromethyl)quinoline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-7-(trifluoromethyl)quinoline. This document provides practical, in-depth guidance on the workup and purification procedures for common reactions involving this versatile building block. The advice herein is structured to address specific challenges and provide scientifically grounded solutions in a direct question-and-answer format.
Section 1: Core Principles & Physicochemical Considerations
Before addressing specific reaction workups, it's crucial to understand the properties of this compound. The trifluoromethyl (-CF₃) group imparts high lipophilicity (increased solubility in organic solvents) and electron-withdrawing character to the quinoline core.[1][2] This influences its reactivity and behavior during purification.
-
Lipophilicity : The compound will strongly partition into common organic extraction solvents (e.g., Ethyl Acetate, Dichloromethane).
-
Basicity : The quinoline nitrogen is basic (pKa of the conjugate acid is typically low) and can be protonated in acidic aqueous solutions. This property can be exploited for purification.
-
Stability : The molecule is generally stable under typical workup conditions but be mindful of potentially harsh basic or acidic conditions if other sensitive functional groups are present.
Section 2: General Workup & Purification FAQs
This section covers common questions applicable to most reaction types involving this compound.
Q1: What is the best general approach for a liquid-liquid extraction?
A standard aqueous workup is typically effective.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents (e.g., organometallics, strong bases) by slowly adding an appropriate aqueous solution (e.g., saturated ammonium chloride for organolithiums/Grignards, water, or dilute acid for strong bases).
-
Dilution: Dilute the quenched mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer to a separatory funnel and wash sequentially with:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
Q2: I'm observing a persistent emulsion during my extraction. How can I resolve it?
Emulsions are common when dealing with complex mixtures. Here are several effective strategies:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.[4]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite®. This can help to break the fine droplets causing the emulsion.[5][6]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
-
Solvent Modification: Add a small amount of a different organic solvent (e.g., a splash of THF or methanol) to alter the interfacial tension.
Q3: What are the recommended conditions for flash column chromatography?
The high lipophilicity of the trifluoromethyl group dictates the choice of mobile phase.
-
Stationary Phase: Standard silica gel (40-63 µm) is generally suitable.[7][8] For challenging separations involving other fluorinated compounds, a fluorinated stationary phase might offer different selectivity.[9][10]
-
Mobile Phase: A non-polar/polar solvent system is standard. Start with a low-polarity eluent and gradually increase the polarity.
-
Typical System: A gradient of ethyl acetate in hexanes (or heptane) is a reliable starting point.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of approximately 0.25-0.35 for your target compound for good separation.[7]
-
Section 3: Troubleshooting Specific Reaction Workups
The workup procedure must be tailored to the specific reagents and byproducts of the reaction. Below are guides for two of the most common transformations: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Case Study 1: Suzuki-Miyaura C-C Coupling
This palladium-catalyzed reaction couples the 2-chloro position with a boronic acid or ester.[11][12][13] The workup must address the removal of the palladium catalyst and boron-containing byproducts.
Caption: General workup and purification workflow for a Suzuki-Miyaura coupling reaction.
Q: How do I efficiently remove the palladium catalyst?
-
Filtration through Celite®: After diluting the reaction mixture with an organic solvent (like EtOAc or DCM), filtering it through a 1-2 cm thick pad of Celite® is highly effective for removing insoluble palladium species ("palladium black").[4][5][6] Ensure you wash the Celite® pad thoroughly with the same solvent to recover all your product.
-
Adsorbents/Scavengers: For removing soluble palladium complexes, specialized scavengers (e.g., thiol-based silica) or treatment with activated carbon can be employed, though care must be taken as product loss can occur through non-specific adsorption.[14][15]
Q: My crude product is contaminated with boronic acid and its homocoupling byproducts. How can I remove them?
-
Aqueous Base Wash: Many boronic acids and their dehydrated trimeric forms (boroxines) can be removed by washing the organic layer with a dilute aqueous base, such as 1M NaOH or Na₂CO₃. This deprotonates the boronic acid, increasing its water solubility. Use this method with caution if your product has base-sensitive functional groups.
-
Repeated Evaporation with Methanol: Boronic acids can be removed by co-evaporation with methanol, which forms the volatile trimethyl borate ester.[3]
-
Chromatography: Baseline separation is typically achievable with standard silica gel chromatography, as boronic acid byproducts are generally more polar than the coupled product.[4]
Table 1: Common Byproducts in Suzuki Reactions and Removal Strategies
| Byproduct | Origin | Recommended Removal Method |
| Aryl-H (Dehalogenation) | Reduction of the starting 2-chloroquinoline.[11] | Careful flash chromatography. |
| Boronic Acid Homocoupling | Oxygen-mediated coupling of two boronic acid molecules.[11][16] | Aqueous base wash; flash chromatography. |
| Unreacted Boronic Acid | Excess reagent. | Aqueous base wash; co-evaporation with methanol; flash chromatography.[3] |
Case Study 2: Buchwald-Hartwig C-N Amination
This reaction forms a C-N bond at the 2-position and is a cornerstone for synthesizing 2-aminoquinoline derivatives.[17][18][19] The workup must contend with residual palladium, bulky phosphine ligands, and their oxides.
Q: The main impurity in my crude NMR is triphenylphosphine oxide (TPPO) or a similar phosphine oxide. How do I get rid of it?
-
Pentane/Hexane Trituration: Phosphine oxides have low solubility in non-polar aliphatic solvents. After concentrating the reaction mixture, you can often precipitate the phosphine oxide by triturating (suspending and stirring) the crude residue in a solvent like pentane, hexane, or a mixture of hexane and diethyl ether. The desired product often remains in solution or can be selectively extracted, while the phosphine oxide is filtered off.[3]
-
Acid Wash: If your product is stable to acid, you can dissolve the crude mixture in an organic solvent and wash with dilute aqueous HCl (e.g., 1M). The basic quinoline product will partition into the aqueous layer as its hydrochloride salt, while the neutral phosphine oxide remains in the organic layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent.
-
Chromatography: While standard silica gel chromatography can work, phosphine oxides can sometimes co-elute with products of similar polarity. Careful selection of the eluent system is critical.
Q: My reaction is incomplete, and starting material is difficult to separate from the product. What should I do?
-
Optimize Chromatography: The starting this compound is significantly less polar than the aminated product. A shallow gradient during flash chromatography should allow for good separation.
-
Exploit Basicity Differences: The product, a 2-aminoquinoline derivative, is generally more basic than the starting 2-chloroquinoline. An acid/base extraction, as described above, can be an effective way to separate the product from the less basic starting material.
Q: Why is my yield low, and what are common side reactions?
-
Catalyst Poisoning: The quinoline nitrogen itself can sometimes coordinate to the palladium catalyst, inhibiting its activity, which is a known challenge for heteroaryl halides.[20]
-
Hydrodehalogenation: Similar to the Suzuki reaction, reduction of the C-Cl bond to a C-H bond can occur.
-
Ligand Decomposition: Bulky phosphine ligands can be sensitive to air and moisture. Ensuring an inert atmosphere and using anhydrous solvents is crucial for success.[20]
Section 4: Final Product Purification
Q: Is recrystallization a viable purification method?
Yes, for solid products, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Screening: The high lipophilicity of the molecule suggests that it will be soluble in common non-polar and moderately polar organic solvents (Toluene, DCM, EtOAc, Acetone) and less soluble in non-polar aliphatic solvents (Hexane, Heptane) and polar protic solvents (Ethanol, Methanol, Water).
-
Recommended Systems: A good starting point for recrystallization is a binary solvent system, such as Ethyl Acetate/Hexane, Dichloromethane/Heptane, or Ethanol/Water. Dissolve the crude solid in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists, then allow it to cool slowly.[21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. academic.oup.com [academic.oup.com]
- 10. silicycle.com [silicycle.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. beilstein-archives.org [beilstein-archives.org]
recrystallization methods for purifying 2-Chloro-7-(trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 2-Chloro-7-(trifluoromethyl)quinoline. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream success. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during its purification.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the molecule's polarity, solubility, and melting point.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.60 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | General observation for similar compounds |
| pKa (Predicted) | -2.06 ± 0.50 | [1] |
| Melting Point | Data not consistently available in literature; requires experimental determination. Isomers like 2-(Trifluoromethyl)quinoline melt at 58-62 °C[2]. The melting point is a critical parameter to prevent "oiling out".[3] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I'm unsure which solvent to use for recrystallization. Where do I start?
Answer: Solvent selection is the most critical step in recrystallization.[4] The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, a molecule of intermediate polarity, a systematic screening approach is recommended.
-
Initial Screening: Start with solvents of varying polarities. Good candidates include:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Alkanes (as anti-solvents): Hexanes, Heptane.
-
Esters: Ethyl Acetate.
-
Aromatic Hydrocarbons: Toluene.
-
-
Rationale: The quinoline ring provides some polarity, while the trifluoromethyl and chloro groups increase lipophilicity. This structure suggests that single solvents like ethanol or toluene, or a mixed solvent system such as Ethyl Acetate/Hexanes or Ethanol/Water, are likely to be effective.[5] A rule of thumb is that solvents containing functional groups similar to the compound can be good solubilizers.[5]
-
Experimental Approach: Test solubility by adding a small amount of crude solid (e.g., 20-30 mg) to a test tube with ~0.5 mL of solvent. Observe solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
Question 2: I've dissolved my compound in hot solvent and let it cool, but no crystals have formed. What's wrong?
Answer: The absence of crystal formation is a common challenge and typically points to one of several factors.[6][7]
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated. You may have used too much solvent, which keeps the compound in solution even at low temperatures.[1][8]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[6]
-
Solution: If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy. For example, if your compound is dissolved in ethanol, you could add water as an anti-solvent.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial point to begin growing. Highly clean and smooth glassware can sometimes inhibit this.[6][7]
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[6][7][8]
-
Solution 2 (Seeding): Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.[6][7][8]
-
Question 3: My compound separated as an oil, not as crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] This can be due to a high concentration of impurities depressing the melting point or the boiling point of the solvent being too high.
-
Solution 1 (Adjust Solvent): Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature and allow the solution to cool more slowly.[8]
-
Solution 2 (Lower Cooling Temperature): Ensure the solution cools slowly. Rapid cooling, such as plunging a hot flask directly into an ice bath, encourages oiling out. Let it cool to room temperature first, then move to an ice bath.
-
Solution 3 (Change Solvent System): If the problem persists, the chosen solvent's boiling point may be too close to or above the compound's melting point. Select a lower-boiling solvent system.
Question 4: I obtained crystals, but the yield is very low. How can I improve it?
Answer: A low yield is most often caused by using an excessive amount of solvent, which leaves a significant portion of your product in the mother liquor.[1][8]
-
Solution 1 (Minimize Solvent): Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Work with small solvent additions, bringing the solution to a boil after each addition.
-
Solution 2 (Maximize Cooling): Ensure the crystallization is complete by allowing sufficient time for cooling and perhaps placing the flask in an ice bath for 20-30 minutes before filtration to maximize precipitation.
-
Solution 3 (Recover from Mother Liquor): If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Question 5: The final crystals are colored. How can I remove colored impurities?
Answer: Highly conjugated impurities are often responsible for coloration. These can typically be removed using activated charcoal.[1][9][10]
-
Solution (Charcoal Treatment): After dissolving the crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the clear filtrate to cool and crystallize as usual. Be cautious not to add charcoal to a boiling solution, as it can cause violent bumping.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in small portions. Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding solvent just until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the purified solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven.
Visualization of Workflows
Recrystallization Decision Workflow
This diagram outlines the logical steps and decisions in a typical recrystallization experiment.
Caption: Decision workflow for recrystallization.
Troubleshooting: "Oiling Out"
This diagram provides a logical path for addressing the issue of a compound oiling out instead of crystallizing.
Caption: Troubleshooting path for "oiling out".
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]
Navigating the Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline: A Technical Guide to Managing Volatility
Technical Support Center
Welcome to the technical support guide for the synthesis and handling of 2-Chloro-7-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile quinoline derivative. Due to its moderate volatility, particularly under common synthetic conditions, successful and high-yielding preparation of this compound requires careful attention to experimental parameters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate challenges associated with the volatility of this compound.
Understanding the Challenge: The Volatility of this compound
This compound is a solid at room temperature, which might initially suggest that volatility is not a primary concern. However, its predicted boiling point of 275.4 ± 35.0 °C at 760 Torr indicates that it has a significant vapor pressure at the elevated temperatures often employed in its synthesis, particularly during reaction, workup, and purification steps.[1] This can lead to substantial material loss if not properly managed. The primary challenges arise from sublimation under reduced pressure and evaporation during heating.
Key Physical Properties:
| Property | Value | Source |
| Molecular Weight | 231.60 g/mol | [1] |
| Physical State | Solid | [1] |
| Predicted Boiling Point | 275.4 ± 35.0 °C (at 760 Torr) | [1] |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable troubleshooting steps.
Q1: I am experiencing low yields in my quinoline synthesis, and I suspect product loss. Where is this most likely occurring?
A1: Low yields are a frequent issue when working with moderately volatile solids. The most probable points of material loss are:
-
High-Temperature Reaction Conditions: Many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, require high temperatures and acidic conditions.[2][3] Under these conditions, the product can co-distill with the solvent or reaction byproducts.
-
Solvent Removal: The use of a high-vacuum rotary evaporator is a primary culprit for the loss of volatile compounds.[4]
-
Purification: During purification by column chromatography, the product can evaporate from the column, especially if the solvent system is highly volatile. Sublimation under high vacuum during drying is also a significant source of loss.
Troubleshooting Steps:
-
Reaction Setup: For reactions at elevated temperatures, use a reflux condenser with a drying tube or an inert gas inlet to minimize the escape of volatile materials. In some cases, a sealed-tube reaction may be appropriate, but this requires careful consideration of pressure buildup.[4]
-
Solvent Removal: Avoid using a high vacuum line for solvent removal.[4] Instead, use a rotary evaporator with carefully controlled, reduced pressure. It is often better to remove the bulk of the solvent at a moderate vacuum and then switch to a gentler method for complete drying.
-
Purification: When performing column chromatography, choose a less volatile solvent system if possible.[4] Keep the column covered and work efficiently. For drying the purified product, air drying or drying in a vacuum desiccator at room temperature is preferable to heating under high vacuum.
Q2: My purified product seems to disappear from the flask upon drying in a vacuum oven. What is happening and how can I prevent it?
A2: This is a classic sign of sublimation, where the solid turns directly into a gas under reduced pressure. Even at room temperature, a high vacuum can be sufficient to cause significant loss of a moderately volatile solid.
Troubleshooting Steps:
-
Avoid High Vacuum and Heat: Do not dry the final product in a heated vacuum oven.
-
Alternative Drying Methods:
-
Vacuum Desiccator: Place the product in a desiccator under a gentle vacuum (not a high vacuum line) at room temperature with a suitable desiccant.
-
Inert Gas Stream: Pass a slow stream of a dry, inert gas (like nitrogen or argon) over the product to carry away residual solvent without requiring a deep vacuum.
-
Air Drying: If the compound is stable, air drying in a fume hood, protected from light and dust, can be effective.
-
Q3: I am performing a chlorination step with a reagent like phosphorus oxychloride (POCl₃) at high temperatures. How can I minimize the loss of my quinoline starting material or product?
A3: High-temperature reactions with volatile reagents and products require specific setups to prevent material loss.
Troubleshooting Steps:
-
Reflux Condenser: Always use an efficient reflux condenser. A Vigreux condenser can provide better vapor condensation than a simple Liebig condenser.[4]
-
Sealed Reaction Vessel: For small-scale reactions, a sealed tube or a pressure-rated flask can be used. Caution: This should only be done by experienced chemists with a thorough understanding of the potential for pressure buildup.
-
Temperature Control: Maintain the reaction temperature at the minimum required for the transformation to proceed at a reasonable rate. Overheating will significantly increase the vapor pressure of your compound.
-
Inert Atmosphere: Conducting the reaction under a slight positive pressure of an inert gas can help to suppress boiling and reduce the loss of volatile components.
Experimental Protocols: Best Practices for Synthesis and Handling
Hypothetical Synthesis Workflow:
The synthesis of this compound could plausibly start from 3-amino-4-chlorobenzotrifluoride and involve a cyclization reaction to form the quinoline ring system, followed by chlorination if necessary.
Caption: A plausible synthetic workflow for this compound.
Detailed Methodologies for Critical Steps:
Step 1: Cyclization (High-Temperature Reaction)
-
Objective: To form the quinoline ring system.
-
Potential Issue: Loss of starting material or product due to volatility at high temperatures.
-
Recommended Protocol:
-
Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Charge the flask with the aniline starting material, the cyclizing agent (e.g., a β-ketoester), and a high-boiling solvent.
-
Slowly add the acid catalyst.
-
Heat the reaction mixture to the desired temperature and maintain a gentle reflux. Ensure a steady flow of coolant through the condenser.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature before proceeding to the workup.
-
Step 2: Chlorination
-
Objective: To convert a hydroxy-quinoline intermediate to the desired chloro-quinoline.
-
Potential Issue: Handling a corrosive and volatile reagent (POCl₃) at high temperatures, and potential loss of the volatile product.
-
Recommended Protocol:
-
Perform the reaction in a well-ventilated fume hood.
-
To the hydroxy-quinoline intermediate in a round-bottom flask, slowly add phosphorus oxychloride (POCl₃) at room temperature or in an ice bath.
-
Fit the flask with a reflux condenser and a gas trap to neutralize evolving HCl gas.
-
Heat the mixture to reflux for the required time.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.
-
Step 3: Workup and Purification
-
Objective: To isolate and purify the final product.
-
Potential Issue: Product loss during solvent removal and drying.
-
Recommended Protocol for Solvent Removal:
-
Use a rotary evaporator with the water bath at a moderate temperature (e.g., 30-40 °C).
-
Gradually reduce the pressure, ensuring that the solvent evaporates without vigorous bumping.
-
Once the bulk of the solvent is removed, do not leave the flask on the rotary evaporator under high vacuum for an extended period.
-
-
Recommended Protocol for Purification (Recrystallization):
-
Recrystallization is often a good choice for purifying solid organic compounds and can minimize loss compared to chromatography.[5]
-
Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals as described in the FAQ section (Q2).
-
Visualization of Key Experimental Relationships
The following diagram illustrates the relationship between temperature, pressure, and the physical state of this compound, highlighting the conditions that can lead to product loss.
Caption: Phase transitions of this compound and pathways to material loss.
By understanding the physical properties of this compound and implementing these best practices, researchers can significantly improve the yield and efficiency of its synthesis, ensuring a more reliable supply of this important compound for further research and development.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-7-(trifluoromethyl)quinoline and Other Chloroquinolines
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with chloro-substituted quinolines serving as versatile intermediates for the synthesis of a vast array of functionalized molecules. The reactivity of the chloro-substituent is paramount, dictating the feasibility and efficiency of various synthetic transformations. This guide provides a detailed comparison of the reactivity of 2-Chloro-7-(trifluoromethyl)quinoline with other notable chloroquinolines, supported by experimental data and mechanistic insights. Understanding these reactivity differences is crucial for designing efficient synthetic routes and developing novel compounds with desired properties.
The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system dramatically alters its electronic properties, which in turn influences its chemical reactivity.[1] The -CF3 group is a powerful electron-withdrawing group, a property that has significant implications for reactions at the chloro-substituted position.[2][3]
The Influence of the Trifluoromethyl Group on Reactivity
The reactivity of a chloro-substituent on the quinoline ring is governed by a combination of electronic and steric effects. The quinoline ring itself is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack.[4] The position of the chloro group and the nature of other substituents on the ring further modulate this reactivity.
In this compound, the chlorine atom is situated on the electron-deficient pyridine ring. The trifluoromethyl group at the 7-position, located on the benzene ring, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the fused ring system, further decreasing the electron density at the C2 position and making it more electrophilic. This heightened electrophilicity enhances the susceptibility of the C2-Cl bond to nucleophilic attack.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of this compound compared to other chloroquinolines is most evident in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing haloquinolines.[5] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the halogen, forming a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction to proceed efficiently. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[6][7]
In the case of this compound, the electron-withdrawing -CF3 group at the 7-position significantly enhances the rate of SNAr reactions at the C2 position. This is because the inductive effect of the -CF3 group helps to stabilize the negatively charged intermediate formed upon nucleophilic attack.
Comparative Reactivity of Chloroquinolines in SNAr Reactions:
| Chloroquinoline | Position of Cl | Key Substituents | Expected SNAr Reactivity at C2/C4 | Rationale |
| This compound | C2 | 7-CF3 (strong -I) | High | The powerful electron-withdrawing -CF3 group at C7 enhances the electrophilicity of C2 and stabilizes the Meisenheimer intermediate.[2][3] |
| 2-Chloroquinoline | C2 | None | Moderate | The inherent electron deficiency of the pyridine ring activates the C2 position for nucleophilic attack. |
| 4-Chloroquinoline | C4 | None | High | The C4 position is generally more reactive than the C2 position in SNAr reactions due to more effective stabilization of the intermediate by the ring nitrogen.[8] |
| 2,4-Dichloroquinoline | C2 & C4 | 4-Cl | High (at C4) | The chlorine at C4 is typically more readily displaced than the one at C2 in SNAr reactions.[9] |
| 2-Chloro-6-methoxyquinoline | C2 | 6-OCH3 (strong +M) | Low | The electron-donating methoxy group increases electron density at the C2 position, deactivating it towards nucleophilic attack. |
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[10][11] The reactivity of the aryl halide in these reactions is a critical factor, with aryl chlorides generally being less reactive than aryl bromides and iodides.[4]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[10] While aryl chlorides can be challenging substrates, the use of specialized ligands and reaction conditions can facilitate their coupling. The electron-deficient nature of this compound can be advantageous in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl chlorides. The electron-withdrawing -CF3 group can make the C-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide.[11] Similar to the Suzuki coupling, the reactivity of the aryl chloride is a key consideration. The enhanced electrophilicity of the C2 position in this compound makes it a more favorable substrate for this transformation compared to less activated chloroquinolines. There are documented procedures for the successful Buchwald-Hartwig amination of substituted chloroquinolines.[12][13][14]
Comparative Reactivity of Chloroquinolines in Cross-Coupling Reactions:
| Chloroquinoline | Position of Cl | Key Substituents | Expected Cross-Coupling Reactivity | Rationale |
| This compound | C2 | 7-CF3 (strong -I) | Good | The electron-withdrawing -CF3 group facilitates the oxidative addition step in the catalytic cycle.[15] |
| 2-Chloroquinoline | C2 | None | Moderate | Requires more forcing conditions or specialized catalyst systems compared to the trifluoromethyl-substituted analogue. |
| 4-Chloroquinoline | C4 | None | Good | Generally more reactive than 2-chloroquinoline in cross-coupling reactions. |
| 2-Chloro-6-methoxyquinoline | C2 | 6-OCH3 (strong +M) | Poor | The electron-donating group hinders the oxidative addition step, making it a challenging substrate. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is added the desired amine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol). The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-7-(trifluoromethyl)quinoline derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is placed in a reaction vessel. A solvent system, for example, a mixture of toluene and water (4:1, 5 mL), is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-110 °C with vigorous stirring for several hours until completion of the reaction (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by column chromatography to yield the desired 2-aryl-7-(trifluoromethyl)quinoline.
Conclusion
The presence of the electron-withdrawing trifluoromethyl group at the 7-position of the quinoline ring significantly enhances the reactivity of the chloro-substituent at the 2-position. This heightened reactivity makes this compound a highly valuable and versatile building block in organic synthesis. It readily undergoes nucleophilic aromatic substitution reactions and is a more amenable substrate for palladium-catalyzed cross-coupling reactions compared to its non-fluorinated or electron-rich counterparts. This understanding of its reactivity profile allows for the strategic design of synthetic routes to access a wide range of novel and complex quinoline derivatives for various applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
spectroscopic analysis to confirm the structure of 2-Chloro-7-(trifluoromethyl)quinoline products
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-7-(trifluoromethyl)quinoline
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity. This compound stands as a molecule of significant interest, with its unique substitution pattern suggesting potential applications in drug discovery and functional materials. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques to definitively confirm the structure of synthesized this compound, moving beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation.
Our approach is rooted in a multi-technique, self-validating framework. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we create a robust analytical workflow that ensures the highest confidence in structural assignment.
The Strategic Workflow of Structural Elucidation
The confirmation of a molecular structure is not a linear process but rather an integrated workflow where each analytical technique provides a unique piece of the puzzle. The following diagram illustrates the logical flow from sample preparation to the final, confirmed structure.
Caption: Integrated workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular structure.
Expertise in Action: Why Three Nuclei? While ¹H and ¹³C NMR are standard for organic molecules, the presence of a trifluoromethyl group makes ¹⁹F NMR an indispensable tool.[1][2] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. Its large chemical shift range makes it highly sensitive to the local electronic environment, providing an unambiguous confirmation of the CF₃ group's presence and position.[3][4]
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).[5]
Expected ¹H NMR Signals for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-3 | ~7.4 - 7.6 | Doublet (d) | Adjacent to the electron-withdrawing chlorine at C-2. |
| H-4 | ~8.0 - 8.2 | Doublet (d) | Deshielded by the quinoline nitrogen and the C-2 chlorine. |
| H-5 | ~7.8 - 8.0 | Doublet (d) | Located on the benzene ring, influenced by the CF₃ group. |
| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | Coupled to both H-5 and H-8. |
| H-8 | ~8.2 - 8.4 | Singlet (or narrow doublet) | Deshielded by proximity to the nitrogen and influenced by the CF₃ group at C-7. |
Note: These are estimated values based on known substituent effects on the quinoline ring system. Actual values may vary slightly.[6]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Expected ¹³C NMR Signals for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 152 | Directly attached to the electronegative chlorine atom. |
| C-3 | ~122 - 124 | Adjacent to the chlorinated carbon. |
| C-4 | ~138 - 140 | Influenced by the nitrogen and C-2 chlorine. |
| C-4a | ~128 - 130 | Bridgehead carbon. |
| C-5 | ~125 - 127 | Aromatic carbon. |
| C-6 | ~127 - 129 | Aromatic carbon. |
| C-7 | ~130 - 132 (quartet) | Attached to the CF₃ group, will show C-F coupling. |
| C-8 | ~124 - 126 | Aromatic carbon. |
| C-8a | ~147 - 149 | Bridgehead carbon adjacent to nitrogen. |
| CF₃ | ~120 - 125 (quartet) | Trifluoromethyl carbon, will show a large ¹J C-F coupling. |
Note: The carbon of the CF₃ group and the carbon to which it is attached (C-7) will appear as quartets due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
The ¹⁹F NMR spectrum is expected to show a single, sharp signal, confirming the presence of a trifluoromethyl group where the three fluorine atoms are chemically equivalent.[2] The chemical shift of this signal provides information about the electronic environment of the CF₃ group.
Expected ¹⁹F NMR Signal:
| Group | Expected Chemical Shift (δ, ppm) | Rationale |
| -CF₃ | ~ -60 to -70 | Typical range for an aromatic trifluoromethyl group. |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ at 0.00 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of the compound and offers valuable information about its elemental composition.
Expertise in Action: The Isotopic Signature of Chlorine A key feature to look for in the mass spectrum is the isotopic pattern of chlorine.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[8] Therefore, the molecular ion peak (M⁺) will be accompanied by an M+2 peak with roughly one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.[9]
Expected Mass Spectrum Data:
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 231 | Molecular ion peak corresponding to C₁₀H₅³⁵ClF₃N. |
| [M+2]⁺ | 233 | Isotopic peak corresponding to C₁₀H₅³⁷ClF₃N (approx. 33% intensity of M⁺). |
| [M-Cl]⁺ | 196 | Fragment ion resulting from the loss of the chlorine atom. |
| [M-CF₃]⁺ | 162 | Fragment ion from the loss of the trifluoromethyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1620-1580 | C=C and C=N stretch | Quinoline ring system |
| 1350-1150 | C-F stretch (strong) | Trifluoromethyl group (-CF₃) |
| 850-750 | C-Cl stretch | Aryl-Chloride |
| 850-800 | C-H out-of-plane bend | Substituted aromatic ring |
The presence of strong absorption bands in the 1350-1150 cm⁻¹ region is highly characteristic of the C-F bonds in the trifluoromethyl group.[10][11]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a standard one-pulse experiment. Reference the spectrum to an external standard of CFCl₃.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic M/M+2 isotopic pattern for chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Comparative Analysis and Structure Confirmation
The following diagram illustrates how the data from each technique is correlated to confirm the final structure.
Caption: Correlation of spectroscopic data to confirm the molecular structure.
By integrating the evidence—the proton and carbon framework from NMR, the molecular weight and chlorine presence from MS, and the functional group confirmation from IR—we can assert with high confidence that the synthesized product is indeed this compound. This multi-faceted, self-validating approach ensures the scientific rigor required in modern chemical research.
References
- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
comparative study of different synthetic routes to 2-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-7-(trifluoromethyl)quinoline is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate. We will delve into the strategic and mechanistic details of two main approaches: a multi-step synthesis commencing with a Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations and chlorination, and an alternative strategy involving the formation and subsequent chlorination of a quinolin-2-one intermediate. This document offers detailed experimental protocols, comparative data on yield and scalability, and visual representations of the synthetic pathways to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl group at the 7-position and a chlorine atom at the 2-position imparts unique electronic and lipophilic properties, making this compound a versatile precursor for the development of novel therapeutics. The selection of an optimal synthetic route is paramount for efficient and cost-effective production. This guide aims to provide a comprehensive comparison of the available synthetic strategies, focusing on the underlying chemical principles, practical execution, and overall efficiency.
Route 1: Multi-Step Synthesis via Gould-Jacobs Reaction and Subsequent Chlorination
This classical approach builds the quinoline framework through the well-established Gould-Jacobs reaction, followed by a series of transformations to install the desired chloro-substituent. While versatile, this route often involves multiple steps and can present challenges in regioselectivity.
Conceptual Workflow
The overall strategy involves the initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate to form the quinoline core, followed by saponification, decarboxylation, and finally, chlorination.
Caption: Workflow for the synthesis of 4-Chloro-7-(trifluoromethyl)quinoline via the Gould-Jacobs reaction.
Mechanistic Insights
The Gould-Jacobs reaction commences with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[1][2] Subsequent thermal cyclization, driven by the high temperature, leads to the formation of the quinoline ring system.[1][2] The saponification and decarboxylation steps proceed through standard mechanisms to yield the 4-hydroxyquinoline. The final chlorination step typically involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group into a chloro group.[3]
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [4]
A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 125-150 °C for 1-2 hours. The resulting intermediate is then added to a preheated high-boiling solvent like Dowtherm A at 250-255 °C and maintained at this temperature for approximately 30 minutes to effect cyclization. After cooling, the reaction mixture is diluted with a non-polar solvent such as hexane, and the precipitated product is collected by filtration and washed to afford the title compound.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [5]
The ethyl ester from the previous step is hydrolyzed using a base, such as potassium hydroxide, in a suitable solvent system like a water/ethylene glycol mixture. The reaction can be efficiently driven to completion using microwave heating at 200°C. After cooling and acidification, the carboxylic acid product is extracted.
Step 3: Synthesis of 7-(Trifluoromethyl)quinolin-4-ol [5]
The carboxylic acid is decarboxylated by heating, often in the same reaction vessel following the hydrolysis, to yield 7-(trifluoromethyl)quinolin-4-ol.
Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline [6]
The 7-(trifluoromethyl)quinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to produce 4-chloro-7-(trifluoromethyl)quinoline.
Route 2: Synthesis via 7-(Trifluoromethyl)quinolin-2-one Intermediate
An alternative and often more direct route to 2-chloroquinolines involves the synthesis of the corresponding quinolin-2-one, followed by chlorination. This approach can offer better regioselectivity for the introduction of the chlorine atom at the 2-position.
Conceptual Workflow
This pathway focuses on first establishing the quinolin-2-one scaffold and then converting the carbonyl group to the desired chloride.
Caption: General workflow for the synthesis of this compound via a quinolin-2-one intermediate.
Mechanistic Insights
The formation of the quinolin-2-one can be achieved through various named reactions. The Conrad-Limpach synthesis, for instance, involves the reaction of an aniline with a β-ketoester. The initial condensation forms an enamine, which upon heating, cyclizes to the quinolin-4-one. However, under different conditions (lower temperature for condensation and higher temperature for cyclization), the Knorr quinoline synthesis can favor the formation of the quinolin-2-one isomer. The subsequent chlorination of the quinolin-2-one with reagents like POCl₃ proceeds via the formation of a chloro-phosphate intermediate, which is then displaced by a chloride ion to yield the 2-chloroquinoline.
Experimental Protocols
Step 1: Synthesis of 7-(Trifluoromethyl)quinolin-2-one
Step 2: Synthesis of this compound [4]
A general and effective method for the chlorination of quinolin-2-ones involves heating the quinolinone with a mixture of triphenylphosphine and trichloroisocyanuric acid. The reaction is typically performed without a solvent at elevated temperatures (130-140 °C). After the reaction is complete, the mixture is dissolved in a suitable solvent like dichloromethane, basified, and purified by column chromatography.
Comparative Analysis
| Parameter | Route 1: Gould-Jacobs | Route 2: Quinolin-2-one Intermediate |
| Starting Materials | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | 3-(Trifluoromethyl)aniline, Acetoacetic ester derivative |
| Number of Steps | 4 | 2 |
| Regioselectivity | Leads to 4-chloro isomer | Leads directly to the desired 2-chloro isomer |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher due to fewer steps |
| Scalability | Can be challenging due to high-temperature cyclization | Generally more scalable |
| Key Challenges | High-temperature cyclization, potential for side reactions, regiocontrol of chlorination | Optimization of quinolin-2-one formation to avoid isomers |
Conclusion and Recommendations
For the synthesis of this compound, the route proceeding through the 7-(trifluoromethyl)quinolin-2-one intermediate (Route 2) appears to be the more strategic and efficient approach. This is primarily due to the directness of the pathway and the inherent regioselectivity that leads to the desired 2-chloro isomer. While the Gould-Jacobs reaction (Route 1) is a powerful tool for constructing the quinoline core, it is better suited for the synthesis of 4-substituted quinolines. The multiple steps and the challenge of controlling the chlorination position make it a less desirable option for the target molecule.
Researchers aiming to synthesize this compound are advised to focus their efforts on optimizing the synthesis of the 7-(trifluoromethyl)quinolin-2-one intermediate, followed by a robust chlorination protocol. This approach is likely to provide a higher overall yield, better scalability, and a more straightforward purification process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4 [m.chemicalbook.com]
- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the compound 2-Chloro-7-(trifluoromethyl)quinoline serves as a critical intermediate. Its purity and concentration are paramount to the quality and efficacy of downstream products. Ensuring reliable measurement of this compound requires a robust, validated analytical method. This guide provides an in-depth, experience-driven comparison of potential analytical methods, focusing on the development and validation of a High-Performance Liquid Chromatography (HPLC) method and comparing it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative.
The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the authoritative standard for the validation of analytical procedures.[1][2][3]
The Analytical Challenge: Understanding this compound
This compound (C₁₀H₅ClF₃N, MW: 231.60 g/mol ) is a halogenated aromatic heterocyclic compound.[4][5] Its structure, featuring a quinoline core, a chloro-substituent, and a trifluoromethyl group, dictates its analytical behavior. These features suggest good UV absorbance, making HPLC with UV detection a strong primary candidate for quantification. The compound's halogenated nature also makes it amenable to sensitive detection by techniques like Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[6][7]
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine quality control (QC), assay, and impurity determination of a non-volatile, UV-active compound like this compound, RP-HPLC is the workhorse of the pharmaceutical industry. Its robustness, precision, and adaptability make it the superior choice for this application.
Rationale for HPLC Method Design
The goal is to develop a method that is specific, accurate, and precise. The choices below are based on extensive experience with similar halogenated aromatic molecules.
-
Stationary Phase (Column): A C18 (octadecyl) column is the logical starting point. Its nonpolar nature is ideal for retaining the moderately nonpolar quinoline derivative. A column with dimensions of 4.6 mm x 150 mm and 5 µm particle size offers a good balance between resolution and backpressure.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is chosen for its ability to resolve the main peak from potential impurities. ACN is a common organic modifier with excellent UV transparency. A small amount of acid, like 0.1% formic acid, is added to the aqueous phase to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column.
-
Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength of approximately 254 nm is appropriate, as this is a common wavelength for aromatic compounds. A full spectral scan should be performed on a standard to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Experimental Workflow: HPLC Method Validation
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[8]
Caption: Overall workflow for HPLC method validation according to ICH Q2(R1).
Detailed Validation Protocol & Acceptance Criteria
The following sections describe the experimental execution for each validation parameter, complete with hypothetical data that demonstrates a successful validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated through forced degradation studies.
Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples by HPLC-DAD.
-
Assess peak purity of the main peak using the DAD to ensure no co-eluting peaks.
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2) and maintains spectral purity.
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity Index | Comments |
| Acid (0.1 M HCl) | 12.5% | >0.999 | Two small degradation peaks observed, well-resolved. |
| Base (0.1 M NaOH) | 8.2% | >0.999 | One major degradation peak observed, well-resolved. |
| Oxidative (3% H₂O₂) | 5.5% | >0.999 | Minor degradation observed. |
| Thermal (105°C) | 1.8% | >0.999 | Compound is stable to heat. |
| Photolytic (UV) | 4.1% | >0.999 | Minor degradation observed. |
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1472300 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often assessed by spike/recovery studies.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Table 3: Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.3 | 99.4% |
| Mean Recovery | 99.9% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 4: Hypothetical Precision Data
| Precision Level | Parameter | Result (RSD %) |
| Repeatability | Assay of 6 replicates | 0.85% |
| Intermediate Precision | Inter-day / Inter-analyst | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[10]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria: The LOQ value must be verified for precision and accuracy.
Table 5: Hypothetical LOD & LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Protocol: Introduce small variations to the method parameters, one at a time, and assess the impact on the results (e.g., system suitability).
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits, and the assay result should not change significantly.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, such as identifying trace-level impurities or analyzing volatile by-products, GC-MS offers significant advantages. Given its structure, this compound should be sufficiently volatile for GC analysis.[6]
Rationale for GC-MS Method Design
-
Separation: A low-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of semi-volatile organic compounds. A temperature gradient program is used to elute compounds based on their boiling points.
-
Detection: Mass spectrometry provides both high sensitivity and structural information, making it excellent for impurity identification. The electron ionization (EI) source will produce a characteristic fragmentation pattern, providing a "fingerprint" for the molecule.
Experimental Workflow: GC-MS Analysis
Caption: Typical experimental workflow for a GC-MS analysis.
Comparison Guide: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends entirely on the analytical objective. For routine quantification and quality control, HPLC is superior. For structural elucidation and trace analysis, GC-MS is the more powerful tool.
Table 6: Head-to-Head Method Comparison
| Feature | RP-HPLC with UV/DAD | GC-MS | Rationale & Recommendation |
| Primary Application | Quantitative Analysis (Assay, Purity) | Qualitative Analysis (Impurity ID) | HPLC is the gold standard for routine QC due to its precision and robustness. |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & mass spectrum) | The mass spectrum provides a much higher degree of confidence for peak identity. |
| Sensitivity (LOQ) | Good (ng level) | Excellent (pg to fg level) | GC-MS is significantly more sensitive, ideal for trace analysis. |
| Sample Preparation | Simple (dissolve and inject) | More Complex (requires volatile solvent, potential derivatization for non-volatile impurities) | HPLC requires minimal sample prep, leading to higher throughput. |
| Instrumentation Cost | Moderate | High | GC-MS systems are a larger capital investment. |
| Robustness | Excellent | Good | HPLC methods are generally considered more robust for routine inter-lab transfers. |
| Throughput | High | Moderate | HPLC run times are often shorter, and sample preparation is faster. |
Conclusion and Final Recommendation
For the purpose of validating an analytical method for the routine quality control, assay, and purity determination of This compound , the Reversed-Phase HPLC method with UV detection is the unequivocally superior choice. Its development and validation, following the ICH Q2(R1) guidelines, will yield a robust, reliable, and transferable method suitable for the stringent requirements of the pharmaceutical industry.
The validation data presented herein, though hypothetical, illustrates the expected performance of a well-developed HPLC method. It is specific, linear, accurate, and precise for its intended purpose.
While GC-MS is a powerful problem-solving tool, particularly for identifying unknown impurities or confirming structures, its complexity, cost, and lower throughput make it less suitable for routine quantitative analysis of this particular analyte. It should be considered a complementary technique to be used during development and for investigational purposes.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Page loading... [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Gas Chromatography Fundamentals | Agilent [agilent.com]
- 7. agilent.com [agilent.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-7-(trifluoromethyl)quinoline by High-Performance Liquid Chromatography (HPLC)
Introduction
In the landscape of pharmaceutical development, the molecular integrity of chemical intermediates is a cornerstone of drug safety and efficacy. 2-Chloro-7-(trifluoromethyl)quinoline is a key building block in the synthesis of various pharmacologically active agents. Its structural features, a chlorinated quinoline core with a trifluoromethyl group, make it a versatile scaffold in medicinal chemistry. Consequently, the purity of this intermediate is not merely a quality metric but a critical determinant of the final active pharmaceutical ingredient's (API) safety profile and therapeutic efficacy.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound. We will move beyond rote protocols to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to implement and adapt these methods with a deep understanding of the underlying chromatographic principles. The methodologies discussed are grounded in established pharmacopeial standards and regulatory guidelines to ensure data integrity and trustworthiness.[1][2][3]
Understanding the Analyte and Potential Impurities
This compound (MW: 231.60 g/mol ) is a moderately polar, aromatic heterocyclic compound.[4] Its successful analysis by HPLC hinges on understanding its chemical properties and the potential impurities that may arise during its synthesis. Synthetic routes for quinoline derivatives can be complex, potentially leading to a variety of impurities.[5][6]
Potential Impurities may include:
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Isomeric Impurities: Positional isomers, such as 4-Chloro-7-(trifluoromethyl)quinoline, which can be difficult to separate.[7]
-
By-products: Compounds formed from side reactions, such as hydrolysis of the chloro group to a hydroxyl group (2-hydroxy-7-(trifluoromethyl)quinoline).
-
Degradation Products: Impurities formed during work-up or storage.
A robust HPLC method must be able to resolve the main compound from all these potential contaminants.
Comparative Analysis of HPLC Methodologies: A Deeper Look at Selectivity
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing compounds like this compound due to its compatibility with moderately polar analytes. The primary mechanism of separation is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. However, the choice of stationary phase can dramatically alter the selectivity and resolution of the separation.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
| Feature | C18 (Octadecylsilane) Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic interactions. | π-π interactions, with moderate hydrophobicity. |
| Best Suited For | General-purpose separation of non-polar to moderately polar compounds. Provides strong retention for hydrophobic molecules. | Aromatic and moderately polar compounds. Offers alternative selectivity, especially for analytes with aromatic rings.[8] |
| Application to Analyte | The trifluoromethyl and quinoline moieties provide sufficient hydrophobicity for strong retention on a C18 column. It is the standard starting point for method development. | The quinoline ring system of the analyte and potential aromatic impurities can engage in π-π stacking interactions with the phenyl groups of the stationary phase. This can provide enhanced resolution for closely eluting aromatic species that are unresolved on a C18 column. |
Expert Insight: While a C18 column is the workhorse of RP-HPLC and often provides adequate separation, a Phenyl-Hexyl column should be considered a valuable alternative, particularly if isomeric impurities are suspected or if co-elution is observed during initial method development. The different separation mechanism provides an orthogonal approach that can be crucial for confirming peak purity.
Experimental Workflow for HPLC Purity Assessment
The following diagram outlines the logical flow of the HPLC analysis process, from initial sample handling to final data interpretation and reporting.
Caption: A typical experimental workflow for HPLC purity analysis.
Recommended Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust, gradient RP-HPLC method designed for the accurate purity assessment of this compound. The choices within this protocol are grounded in established chromatographic principles to ensure reproducibility and reliability, in line with ICH and USP guidelines.[9][10][11][12]
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[13]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol, Formic Acid (analytical grade), and Ultrapure water.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape by ensuring consistent ionization of any acidic or basic functional groups. It is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.[14][15] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is chosen for its low viscosity and UV transparency, providing good resolution and low backpressure. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B (Re-equilibration) | A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved and has a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Quinoline derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity. A DAD detector can be used to scan across a range to confirm peak identity and purity. |
Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates that could damage the column.[13]
System Suitability and Validation
Before analyzing samples, the system's performance must be verified according to established guidelines like USP <621>.[9][16] This ensures the chromatographic system is suitable for the intended analysis.
-
Precision: Perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates for the main peak, should be > 2000.
These parameters confirm that the system is providing reproducible and efficient separations. The method itself should be validated according to ICH Q2(R2) guidelines, which assess parameters like specificity, linearity, accuracy, and range.[2][10][12]
Data Comparison: C18 vs. Phenyl-Hexyl Column Performance
The following table summarizes hypothetical but realistic data from the analysis of a single batch of synthesized this compound using the recommended C18 method versus an alternative method employing a Phenyl-Hexyl column. This comparison highlights the potential differences in selectivity.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time (Main Peak) | 10.52 min | 9.85 min |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 |
| Theoretical Plates (Main Peak) | 8500 | 8200 |
| Calculated Purity (% Area) | 99.65% | 99.63% |
Analysis of Results: Both columns provide acceptable results with good peak shape and efficiency. However, the Phenyl-Hexyl column shows a significant improvement in the resolution of the main peak from its nearest eluting impurity. This demonstrates its utility in providing orthogonal selectivity, which is invaluable for confirming purity and developing a more robust method.
Logical Relationships in the Synthetic and Analytical Process
The diagram below illustrates the connection between the synthesis of the target compound and the analytical strategy for identifying potential impurities.
Caption: Relationship between synthesis and analytical impurity profiling.
Conclusion
The purity assessment of this compound is a critical step in the pharmaceutical manufacturing chain. A well-developed and validated RP-HPLC method is the most reliable tool for this task. While a standard C18 column often provides satisfactory results, this guide demonstrates the value of considering alternative stationary phases, such as a Phenyl-Hexyl column, to achieve orthogonal selectivity and ensure the highest confidence in purity results. By understanding the causality behind method parameters and adhering to rigorous system suitability and validation standards, researchers can generate data that is not only accurate but also scientifically sound and defensible.[3][9][12]
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
- 10. youtube.com [youtube.com]
- 11. usp.org [usp.org]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. agilent.com [agilent.com]
A Researcher's Guide to Bioisosteric Replacement of the 2-Chloro Group in 2-Chloro-7-(trifluoromethyl)quinoline
A Comparative Analysis of Synthetic Strategies and Predicted Physicochemical and Biological Profiles
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1] This guide provides a comprehensive comparison of potential bioisosteric replacements for the chloro group in 2-Chloro-7-(trifluoromethyl)quinoline, a scaffold of interest in medicinal chemistry due to the prevalence of quinoline motifs in a wide array of therapeutic agents.[2][3]
The Strategic Importance of the this compound Scaffold
The this compound core combines two key structural features that are highly valuable in medicinal chemistry. The quinoline ring system is a "privileged scaffold," appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The trifluoromethyl group at the 7-position is a common substituent used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5] The chloro group at the 2-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to introduce diverse functionalities. It can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, making it an ideal starting point for generating a library of analogues.
Bioisosteric Replacements for the Chloro Group: A Comparative Overview
The chloro group can be replaced by a variety of other functional groups to modulate the properties of the parent molecule. This guide will focus on three common bioisosteres: the cyano (-CN), methyl (-CH₃), and fluoro (-F) groups.
| Bioisostere | Rationale for Replacement |
| Cyano (-CN) | Can act as a hydrogen bond acceptor and is a non-classical bioisostere for a halogen. It is more polar and less lipophilic than a chloro group. |
| Methyl (-CH₃) | A classical bioisostere for a chloro group in terms of size, it is more lipophilic and can fill hydrophobic pockets in a target protein. |
| Fluoro (-F) | The smallest of the halogens, it is highly electronegative and can form strong hydrogen bonds. It is often used to block metabolic sites and can alter the pKa of nearby basic centers. |
Synthetic Strategies for Bioisosteric Analogues
The synthesis of the cyano, methyl, and fluoro analogues of this compound can be achieved through established synthetic methodologies, primarily involving palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Synthesis of 2-Cyano-7-(trifluoromethyl)quinoline
The cyanation of this compound can be accomplished via a palladium-catalyzed cross-coupling reaction using a cyanide source such as zinc cyanide (Zn(CN)₂).
Figure 1: General workflow for the synthesis of 2-Cyano-7-(trifluoromethyl)quinoline.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a solution of this compound in an anhydrous, degassed solvent such as DMF, add zinc cyanide (Zn(CN)₂) and a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Cyano-7-(trifluoromethyl)quinoline.
Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline
The methyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a methylboronic acid or a suitable derivative.
Figure 2: General workflow for the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound, a methylboronic acid or its ester, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium carbonate).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-Methyl-7-(trifluoromethyl)quinoline.
Synthesis of 2-Fluoro-7-(trifluoromethyl)quinoline
The synthesis of the 2-fluoro analogue from the 2-chloro starting material is more challenging due to the lower reactivity of the C-Cl bond towards nucleophilic substitution with fluoride. However, specialized methods can be employed.
Figure 3: General workflow for the synthesis of 2-Fluoro-7-(trifluoromethyl)quinoline.
Experimental Protocol: Nucleophilic Aromatic Substitution with Fluoride
-
Combine this compound with a fluoride source, such as potassium fluoride, and a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-Fluoro-7-(trifluoromethyl)quinoline.
Comparative Analysis of Physicochemical Properties
The bioisosteric replacement of the chloro group is expected to have a significant impact on the physicochemical properties of the molecule, which in turn will influence its pharmacokinetic profile. The following table provides a comparative summary of the predicted properties.
| Property | This compound | 2-Cyano-7-(trifluoromethyl)quinoline | 2-Methyl-7-(trifluoromethyl)quinoline | 2-Fluoro-7-(trifluoromethyl)quinoline |
| Molecular Weight | 231.60 | 222.18 | 211.19 | 215.16 |
| Predicted logP | ~3.5-4.0 | ~2.5-3.0 | ~3.8-4.3 | ~3.2-3.7 |
| Predicted Solubility | Low | Moderate | Low | Low to Moderate |
| Predicted pKa (of protonated quinoline) | ~1.5-2.5 | ~1.0-2.0 | ~2.0-3.0 | ~1.0-2.0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
Note: The predicted values are based on computational models and data from structurally related compounds. Experimental verification is required.
The replacement of the chloro group with a cyano group is predicted to decrease lipophilicity (logP) and increase aqueous solubility, which could be beneficial for improving the pharmacokinetic properties of the molecule. Conversely, the methyl group is expected to slightly increase lipophilicity. The fluoro group is predicted to have an intermediate effect on lipophilicity compared to the chloro and cyano groups.
Predicted Biological Activity and Structure-Activity Relationships
While no direct comparative biological data exists for these specific analogues, we can infer potential trends based on the known activities of related quinoline derivatives. Quinoline-based compounds have shown promise as anticancer agents, and the nature of the substituent at the 2-position can significantly influence their potency and selectivity.[6][7][8]
-
Anticancer Activity: The introduction of different substituents at the 2-position of the quinoline ring has been shown to modulate anticancer activity against various cell lines.[4][6] The electronic and steric properties of the bioisostere will influence how the molecule interacts with its biological target. For instance, a hydrogen bond accepting cyano group may form different interactions within a binding pocket compared to a more hydrophobic methyl group.
-
Metabolic Stability: The trifluoromethyl group at the 7-position is known to enhance metabolic stability by blocking potential sites of oxidation.[1] The bioisosteric replacement at the 2-position can also influence metabolism. For example, a methyl group could be a site for oxidative metabolism, whereas a fluoro or cyano group would be more resistant. A microsomal stability assay would be crucial to experimentally determine these differences.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., a panel of human cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (2-chloro, 2-cyano, 2-methyl, and 2-fluoro analogues) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a NADPH-regenerating system in a suitable buffer.[1][9][10]
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound.[9]
Conclusion and Future Directions
The bioisosteric replacement of the 2-chloro group in this compound offers a promising strategy for modulating the physicochemical and biological properties of this scaffold. The cyano, methyl, and fluoro analogues represent key starting points for a structure-activity relationship (SAR) study. The synthetic routes outlined in this guide are well-established and should be readily applicable to the synthesis of these compounds.
To move forward, it is imperative to synthesize these analogues and experimentally validate the predicted properties. A comprehensive in vitro characterization should include the determination of LogP, aqueous solubility, and metabolic stability, as well as an assessment of biological activity in relevant assays (e.g., anticancer cell proliferation assays). The data generated from these studies will provide a solid foundation for further optimization of this promising quinoline scaffold and will be invaluable for guiding future drug discovery efforts.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. scilit.com [scilit.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-7-(trifluoromethyl)quinoline
Introduction: The Significance of Functionalized Quinolines in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a trifluoromethyl group, as in 2-Chloro-7-(trifluoromethyl)quinoline, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and selective functionalization of this building block is of paramount importance to researchers in drug discovery and materials science.
Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with haloquinolines. The electron-deficient nature of the quinoline ring, further accentuated by the strongly electron-withdrawing trifluoromethyl group, and the relative inertness of the C-Cl bond, present unique challenges for catalysis. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures. For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is crucial to overcome the challenging oxidative addition of the C-Cl bond.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate from reactions with structurally similar electron-deficient chloro-N-heterocycles to guide our catalyst selection. The data below is representative of typical findings in the field.
| Catalyst System (Palladium Source/Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 85-95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 80-90 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 75-85 | [3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-75 | [4] |
Causality Behind Experimental Choices:
The success of Suzuki-Miyaura coupling with challenging aryl chlorides hinges on the selection of an appropriate palladium source and, more critically, a suitable phosphine ligand.
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[5] Pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also widely used for their stability and reliability.[3]
-
The Ligand's Crucial Role: For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are paramount. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[1][2] Their steric bulk promotes the formation of the monoligated Pd(0) species, which is highly reactive in the oxidative addition step, while their electron-donating nature increases the electron density on the palladium center, further facilitating the cleavage of the strong C-Cl bond.[6] Traditional ligands like triphenylphosphine (PPh₃) are generally less effective for this substrate class, often requiring higher catalyst loadings and temperatures.[4]
-
Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation.[1][4] The choice of solvent, often a mixture of an organic solvent like dioxane or toluene with water, is critical for dissolving both the organic and inorganic reaction components.[1][2]
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Analysis of 2-Chloro-7-(trifluoromethyl)quinoline Derivatives
An Objective Comparison of X-ray Crystallography and Alternative Analytical Methodologies
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and optimizing its therapeutic potential.[1] Quinoline derivatives, particularly those functionalized with halogens and trifluoromethyl groups, represent a class of compounds with significant pharmacological interest. The 2-chloro-7-(trifluoromethyl)quinoline scaffold, for instance, is a key intermediate in the synthesis of various bioactive molecules. The trifluoromethyl group (-CF3) is often incorporated into drug candidates to enhance properties like metabolic stability, lipophilicity, and binding affinity.[2][3]
This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for solid-state structural elucidation of these derivatives. It will explain the causality behind the experimental choices in the crystallographic workflow, present comparative data, and contrast the technique with other powerful analytical tools like Nuclear Magnetic Resonance (NMR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for unambiguously determining the atomic arrangement within a crystalline solid.[1][4][5] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[1][4]
Generalized Experimental Protocol for Crystallographic Analysis
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage.[6] Each step is designed to maximize the quality of the final structural model.
Step 1: Crystal Growth — The Foundational Challenge The absolute prerequisite for SC-XRD is a high-quality single crystal.[1] This is often the most challenging and rate-limiting step.[1] For quinoline derivatives, which are often planar and rigid, crystallization can be approached systematically.
-
Methodology : Slow evaporation is a common and effective technique. A saturated solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane). The vessel is loosely covered to allow the solvent to evaporate over several days to weeks.
-
Causality : Slow evaporation allows molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects. Rapid precipitation often leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.[7] If crystals do not form, techniques like vapor diffusion or introducing seed crystals can be employed to induce nucleation.[7]
Step 2: Crystal Mounting and Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head for data collection.
-
Methodology : The crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas.[8] The crystal is then exposed to a monochromatic X-ray beam, and as it rotates, a series of diffraction images are collected by a detector.[4][6][8]
-
Causality : Cryo-cooling is crucial for several reasons. It significantly reduces the thermal motion of atoms, leading to sharper diffraction spots and higher resolution data.[8] It also minimizes radiation damage to the crystal from the intense X-ray beam, allowing for longer data collection times and more complete datasets.[9]
Step 3: Data Processing and Structure Solution The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[9]
-
Methodology : Software is used to integrate the raw data, perform corrections (e.g., for absorption), and merge the reflections into a single dataset.[9] The "phase problem" is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.[6][10] An atomic model is then built into this map.
-
Causality : The diffraction pattern contains information about the amplitude of the scattered X-rays, but the phase information is lost.[6][10] Direct methods use statistical relationships between the intensities to estimate the initial phases, providing a starting point for building the molecular structure.[11]
Step 4: Structure Refinement This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[8][12]
-
Methodology : The positions, atomic displacement parameters (describing thermal motion), and other variables are adjusted using a least-squares refinement algorithm.[8][12] The quality of the final model is assessed using metrics like the R-factor.
-
Causality : The goal of refinement is to minimize the difference between the structure factors calculated from the model and those observed experimentally.[8] Special considerations are needed for the trifluoromethyl group, which is prone to rotational disorder due to its high symmetry and relatively low energy barrier for rotation.[13] This may require modeling the fluorine atoms over multiple positions with partial occupancies to accurately represent the electron density.[13]
Visualizing the Crystallography Workflow
Caption: A generalized workflow for the X-ray crystallographic analysis of quinoline derivatives.
Comparative Analysis of Crystallographic Data
While specific data for a series of this compound derivatives is not consolidated in a single source, we can analyze representative data from closely related structures to understand how substituents influence crystal packing.[14] The trifluoromethyl group, in particular, can control crystal packing through weak intermolecular interactions like F···π or F···F contacts.[15][16]
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance of Parameter |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell based on symmetry.[8] |
| Space Group | P2₁/c | Pnma | Defines the symmetry operations within the unit cell.[8] |
| a (Å) | 8.51 | 4.01 | Unit cell dimensions along the x, y, and z axes. |
| b (Å) | 11.32 | 12.15 | Changes reflect different molecular packing. |
| c (Å) | 12.95 | 22.01 | |
| β (°) ** | 95.5 | 90 | Angle of the unit cell; fixed at 90° for orthorhombic. |
| Volume (ų) ** | 1241 | 1075 | Volume of a single repeating unit in the crystal. |
| Resolution (Å) | 0.83 | 0.77 | A measure of the level of detail; lower numbers are better. |
| R1 / wR2 | 0.045 / 0.110 | 0.038 / 0.095 | Agreement factors between the model and data; lower is better. |
Interpretation: Differences in the unit cell parameters (a, b, c, β) and space group between hypothetical derivatives A and B would indicate fundamentally different crystal packing arrangements. These differences could be driven by the formation of different intermolecular interactions, such as hydrogen bonds or halogen bonds, influenced by additional substituents on the quinoline core.
Alternative & Complementary Analytical Techniques
While X-ray crystallography provides the ultimate solid-state structure, it is not always feasible and provides a static picture. Other techniques offer complementary, and sometimes more practical, information.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the covalent structure (connectivity) of a molecule in solution.[18]
-
Strengths vs. Crystallography :
-
Solution-State Analysis : NMR studies molecules in solution, which can be more biologically relevant than a static crystal lattice.[18]
-
No Crystallization Needed : It is invaluable for compounds that are difficult or impossible to crystallize, such as oils or amorphous solids.[17][18]
-
Dynamic Information : NMR can provide insights into molecular dynamics and conformational flexibility in solution.[18]
-
-
Limitations vs. Crystallography :
-
No Absolute 3D Structure : While techniques like NOESY can provide distance restraints to build a 3D model, it does not yield the high-resolution, precise geometric data (bond lengths/angles) of a crystal structure.[19]
-
Lower Resolving Power : For complex molecules, NMR can produce less precise structural data compared to crystallography.[19]
-
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity. It is not a structure determination technique in the same vein as XRD or NMR but is a crucial part of the characterization workflow.
Decision Framework for Structural Analysis
The choice of analytical technique depends on the research question and the nature of the sample.
Caption: Decision-making guide for selecting a primary structural elucidation technique.
Conclusion
For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It delivers a high-resolution, three-dimensional view of the molecule in the solid state, providing critical data for drug design and understanding intermolecular forces. However, its primary limitation is the requirement of a high-quality crystal.
NMR spectroscopy serves as a powerful and essential complementary technique. It confirms molecular connectivity and provides crucial information on the molecule's structure and dynamics in a solution environment, which is often more representative of physiological conditions.[18] A comprehensive structural analysis strategy for novel quinoline derivatives should therefore integrate both X-ray crystallography and NMR spectroscopy, leveraging the strengths of each to build a complete and robust understanding of the molecule's chemical nature.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. portlandpress.com [portlandpress.com]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds from 2-Chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities.[1][2][3] Among the various quinoline precursors, 2-Chloro-7-(trifluoromethyl)quinoline stands out as a particularly valuable starting material. The strategic placement of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group at the 7-position often enhances the biological potency and metabolic stability of the resulting derivatives.[4]
This guide provides a comprehensive comparison of novel compounds synthesized from this versatile scaffold, focusing on their evaluation through essential in vitro and in vivo methodologies. We will delve into the rationale behind experimental choices, present comparative data, and outline the protocols that form the basis of modern drug discovery in this chemical space.
The Rationale for Derivatization: Structure-Activity Relationships (SAR)
The core objective of synthesizing derivatives from this compound is to modulate their biological activity, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are crucial in guiding these synthetic efforts. Key insights from various studies reveal that modifications at specific positions on the quinoline ring are critical for determining the compound's therapeutic potential.[5]
-
Substitution at Position 2: The chloro group at this position is an excellent leaving group, making it the primary site for introducing diverse functional groups through nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives, including amines, ethers, and sulfides, significantly impacting the compound's interaction with biological targets.[6][7]
-
Substitution at Position 4: The introduction of an amino group at the 4-position has been consistently linked to potent antiproliferative and cytotoxic effects against cancer cells.[4][8] This has made 4-aminoquinoline derivatives a major focus in the development of new anticancer agents.
-
Hybrid Molecules: A promising strategy involves the "click synthesis" or coupling of the quinoline scaffold with other pharmacologically active heterocycles, such as 1,2,4-triazole or 1,3,4-oxadiazole.[9][10][11] This approach aims to create hybrid molecules that may exhibit synergistic effects, overcome drug resistance, or possess novel mechanisms of action.
Part 1: In Vitro Evaluation - The Primary Screen
In vitro assays are the first crucial step in evaluating the biological potential of newly synthesized compounds. They provide a rapid and cost-effective means to assess activity, cytotoxicity, and mechanism of action in a controlled cellular or acellular environment.
Anticancer Activity Assessment
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes.[5][8][9]
1. Antiproliferative and Cytotoxicity Assays: The foundational assessment of an anticancer compound is its ability to inhibit the growth of cancer cells.
-
MTT Assay: This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.[9][12]
-
Sulforhodamine B (SRB) Assay: The SRB assay is a cell-staining method that measures cell density based on the measurement of cellular protein content. It is often used to determine cytotoxicity and has shown that 4-amino, 7-substituted-quinoline derivatives possess significant antiproliferative activity against cell lines like the MCF-7 breast cancer line.[8]
2. Mechanistic Studies: Understanding how a compound works is critical for its development.
-
Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Potent anticancer compounds often induce cell cycle arrest at a specific phase, preventing cancer cells from dividing.[12][13]
-
Apoptosis Induction: A desirable trait for an anticancer drug is the ability to induce apoptosis, or programmed cell death. This can be confirmed through techniques like flow cytometry, which can detect a "sub-G1" peak indicative of DNA fragmentation, a hallmark of apoptosis.[13]
-
Enzyme Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as protein kinases (e.g., EGFR, VEGFR) or topoisomerases, which are crucial for DNA replication.[1][9]
Workflow for In Vitro Anticancer Screening
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrpr.com [ijrpr.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. | Sigma-Aldrich [merckmillipore.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Edge of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-(trifluoromethyl)quinoline Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent anticancer properties.[1] Among the vast landscape of quinoline derivatives, those bearing specific halogen substitutions have garnered significant attention. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-7-(trifluoromethyl)quinoline analogs, a class of compounds demonstrating notable potential in the development of novel anticancer therapeutics. By synthesizing data from various studies, this document aims to elucidate the key structural determinants for cytotoxicity and guide the rational design of more efficacious and selective anticancer agents.
The this compound Core: A Foundation for Potent Bioactivity
The combination of a chloro group at the 2-position and a trifluoromethyl group at the 7-position of the quinoline ring system creates a unique electronic and steric environment. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities, particularly nucleophilic substitution with various amines to generate a library of analogs for SAR studies.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
While a comprehensive SAR study encompassing a vast library of this compound analogs is not consolidated in a single source, by piecing together findings from related quinoline derivatives, we can establish key principles governing their anticancer activity. The primary points of diversification for SAR exploration on this scaffold are typically the 2- and 4-positions.
Substitution at the 2-Position: The Gateway to Diversity
The chlorine atom at the C2 position is a reactive site amenable to nucleophilic substitution, providing a straightforward method for introducing a variety of side chains. The nature of the substituent at this position can dramatically impact the biological activity of the resulting analog.
Substitution at the 4-Position: A Critical Determinant of Potency
Modifications at the 4-position of the quinoline ring have been extensively explored in the broader context of anticancer quinoline derivatives. The introduction of amino-containing side chains at this position is a common strategy to enhance potency.
One notable example that incorporates the this compound scaffold is the hybrid molecule 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine . This compound has demonstrated significant activity against the MCF7 breast cancer cell line, highlighting the potential of creating hybrid molecules that merge pharmacophores from different active quinoline series.[2]
Comparative Cytotoxicity of Quinoline Analogs
To provide a quantitative perspective, the following table summarizes the cytotoxic activities of representative quinoline analogs from various studies. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Compound ID | Quinoline Scaffold | R Group / Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Hybrid 1 | 7-(trifluoromethyl)quinoline & 7-chloroquinoline | 4-[piperazin-1-yl-propyl-amino]-quinoline | MCF-7 | Not specified, but noted as highly active | [2] |
| Comp. 10g | 7-(4-fluorobenzyloxy)quinoline | 4-[N-(2-(dimethylamino)ethyl)amino] | Various | < 1.0 | [3] |
| Comp. 12j | 2-methylquinoline | 4-[4-((E)-3-(3-bromophenyl)acryloyl)phenylamino] | Various | Not specified | |
| Comp. 3h | 7-chloroquinoline | 4-[(3-fluorobenzylidene)hydrazono] | Various | 0.7967-4.200 (µg/mL) | [4] |
| Comp. 7b | 2-chloro-3-substituted quinoline | 2-amino-4-(2-chloroquinolin-3-yl)-4H-chromene-3-carbonitrile | Various | 15.8 - 28.2 | [5] |
Key SAR Insights:
-
Halogenation at C7: The presence of an electron-withdrawing group, such as a trifluoromethyl group or a chlorine atom, at the 7-position is a recurring feature in many potent anticancer quinoline derivatives.[4]
-
Substitution at C4: The introduction of a side chain, often containing a basic amino group, at the 4-position is crucial for the antiproliferative activity of many quinoline analogs.[3]
-
Hybrid Molecules: Combining the this compound scaffold with other known anticancer pharmacophores, as seen in the piperazine-linked hybrid, presents a promising strategy for developing highly potent compounds.[2]
Experimental Protocols
General Synthesis of 4-Amino-2-Chloro-7-(trifluoromethyl)quinoline Analogs
The synthesis of this compound analogs typically involves a multi-step process. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for 4-amino-2-chloro-7-(trifluoromethyl)quinoline analogs.
Step-by-Step Methodology:
-
Quinoline Ring Formation: The synthesis often commences with a substituted aniline which undergoes a cyclization reaction, such as the Gould-Jacobs reaction, with a suitable three-carbon unit to form the 4-hydroxy-7-(trifluoromethyl)quinoline core.
-
Chlorination: The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the 2,4-dichloro-7-(trifluoromethyl)quinoline intermediate.
-
Selective Nucleophilic Substitution: The dichloro intermediate is then reacted with a desired amine. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position, allowing for the selective introduction of an amino side chain at C4 to produce the final 4-amino-2-chloro-7-(trifluoromethyl)quinoline analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The antitumor activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow of a typical MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not exhaustive for this specific analog series, strongly suggests that strategic modifications at the 2- and 4-positions can lead to compounds with potent cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a broader library of these analogs to establish a more comprehensive SAR. Key areas for exploration include:
-
Diversification of the C4-amino side chain: Investigating the impact of varying the length, rigidity, and basicity of the amino-containing side chain.
-
Modifications at the C2-position: Exploring a wider range of nucleophilic substitutions at the C2 position to introduce different functional groups.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs.
By leveraging the foundational SAR principles outlined in this guide and pursuing a systematic approach to analog design and evaluation, the full therapeutic potential of this compound derivatives as next-generation anticancer drugs can be realized.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic strategies for 2-Chloro-7-(trifluoromethyl)quinoline
An In-Depth Guide to the Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline: A Cost-Benefit Analysis
Authored by a Senior Application Scientist
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, this compound, is a particularly valuable building block. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further complexity via nucleophilic substitution reactions. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies for this key intermediate, designed for researchers and process chemists in the pharmaceutical industry. We will delve into two mechanistically distinct and industrially relevant pathways, evaluating them on criteria of efficiency, cost, safety, and scalability.
Strategic Overview: Disconnection Approaches
The synthesis of this compound can be approached from two fundamentally different perspectives:
-
The Quinolinone Strategy: This is the most common and often most direct approach. It involves first constructing the 7-(trifluoromethyl)quinolin-2-one core and then installing the C2-chloro substituent in a subsequent step. This strategy leverages robust and well-established cyclization reactions.
-
The Friedländer Annulation Strategy: This convergent approach involves the condensation of a pre-functionalized aminobenzaldehyde or aminoketone with a carbonyl compound containing an α-methylene group. This method can, in principle, form the substituted quinoline ring in a single, highly efficient step.
The choice between these strategies is dictated by factors including starting material availability, desired scale, and tolerance for specific reagents.
Caption: High-level disconnection approaches for synthesizing this compound.
Strategy 1: The Quinolinone Route
This two-step approach is arguably the most reliable and widely documented method for preparing 2-chloroquinolines. It separates the complexity of ring formation from the final chlorination step.
Part A: Synthesis of 7-(Trifluoromethyl)quinolin-2-one via Conrad-Limpach Reaction
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. In this case, 3-(trifluoromethyl)aniline is reacted with ethyl acetoacetate. The reaction proceeds through two key thermal stages: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.
Mechanism & Rationale: The initial reaction is a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the β-anilinoacrylate intermediate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl. This step requires high temperatures (typically >240 °C) to overcome the activation energy for the ring closure. The use of a high-boiling, inert solvent such as Dowtherm A is standard practice for achieving these temperatures safely and efficiently.
Caption: Workflow for the Quinolinone Route (Strategy 1).
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)quinolin-2-one
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heating: Heat the mixture to reflux (approx. 110-140 °C) and monitor the removal of water via the Dean-Stark trap. Continue heating until water evolution ceases (typically 2-4 hours).
-
Solvent Removal: Remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C. Add the crude enamine intermediate dropwise to the hot solvent.
-
Reaction Completion: Maintain the temperature at 250 °C for 30-60 minutes.
-
Workup: Allow the mixture to cool to below 100 °C and dilute with a non-polar solvent like hexane. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to afford 7-(trifluoromethyl)quinolin-2-one.
Part B: Chlorination of 7-(Trifluoromethyl)quinolin-2-one
The conversion of the 2-quinolinone to the 2-chloroquinoline is a standard transformation, most commonly achieved using phosphorus oxychloride (POCl₃).
Mechanism & Rationale: The quinolinone tautomerizes to its 2-hydroxyquinoline form. The hydroxyl group is then activated by POCl₃, converting it into a good leaving group (a dichlorophosphate ester). A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the final product. The reaction is typically run using excess POCl₃ as both the reagent and the solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 7-(trifluoromethyl)quinolin-2-one (1.0 eq) and phosphorus oxychloride (5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 105 °C) with stirring for 2-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Strategy 2: The Friedländer Annulation
The Friedländer synthesis offers a more convergent pathway by forming the quinoline ring from two acyclic precursors in a single step.[1][2][3] For the target molecule, this would involve the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a compound that can generate a chloro-enolate or its equivalent.
Mechanism & Rationale: The reaction is an acid- or base-catalyzed condensation.[1] It typically begins with an aldol-type reaction between the α-methylene ketone (or aldehyde) and the aromatic aldehyde, followed by cyclization via formation of a Schiff base between the aromatic amine and the remaining carbonyl group, and subsequent dehydration to form the aromatic quinoline ring.[3] The key challenge for this specific target is the choice of the C2 synthon. Using chloroacetone could work, but may lead to regioselectivity issues and side reactions.
Caption: Workflow for the Friedländer Annulation Route (Strategy 2).
Experimental Protocol: Friedländer Synthesis
-
Reaction Setup: In a suitable solvent (e.g., ethanol, toluene), combine 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq), chloroacetone (1.2 eq), and a catalyst. A common catalyst for this transformation is L-proline or a simple base like potassium hydroxide.
-
Heating: Heat the reaction mixture to reflux for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis
| Parameter | Strategy 1: The Quinolinone Route | Strategy 2: The Friedländer Annulation | Analysis |
| Starting Materials | 3-(Trifluoromethyl)aniline (readily available, moderate cost), Ethyl Acetoacetate (commodity, low cost). | 2-Amino-4-(trifluoromethyl)benzaldehyde (specialty chemical, higher cost, less available). Chloroacetone (available, toxic). | Advantage: Strategy 1. The starting materials are more common and economical, which is a significant factor for large-scale synthesis. |
| Number of Steps | 2 distinct synthetic steps. | 1 primary synthetic step. | Advantage: Strategy 2. A one-step synthesis is inherently more efficient in terms of time and resources if it proceeds in high yield. |
| Overall Yield | Typically high. Cyclization: 70-85%. Chlorination: 80-95%. Overall: ~55-80%. | Highly variable and substrate-dependent. Can be moderate to good (40-75%), but sensitive to conditions. | Advantage: Strategy 1. While longer, this route is more robust and generally provides higher, more reproducible overall yields. |
| Scalability | Excellent. Both steps are well-established industrial processes. The high-temperature cyclization is the main challenge but is manageable. | Moderate. The availability and cost of the aldehyde precursor can be a limiting factor for large-scale production. | Advantage: Strategy 1. Proven scalability and use of cheaper raw materials make it more suitable for industrial applications. |
| Safety & Hazards | Use of high-boiling Dowtherm A requires careful temperature control. POCl₃ is highly corrosive, toxic, and reacts violently with water. | Chloroacetone is a lachrymator and is toxic. The reaction itself is generally less hazardous than the POCl₃ step in Strategy 1. | Push. Both routes involve hazardous materials. The violent quench of POCl₃ in Strategy 1 is a significant operational hazard that requires specialized equipment and procedures. |
| Purification | The quinolinone often precipitates in high purity. The final product may require chromatography. | The reaction often produces side products, necessitating careful purification by column chromatography. | Advantage: Strategy 1. The isolation of a clean intermediate often simplifies the final purification step. |
Conclusion and Recommendation
For laboratory-scale synthesis where expediency and step-count are prioritized, the Friedländer Annulation (Strategy 2) presents an attractive option, provided the requisite 2-amino-4-(trifluoromethyl)benzaldehyde is available. Its convergent nature is elegant and efficient.
However, for process development, scale-up, and applications where cost and reliability are paramount, the Quinolinone Route (Strategy 1) is unequivocally superior. Despite being a two-step process, it utilizes cheaper, more readily available starting materials and each step is robust, high-yielding, and well-precedented in industrial settings. The primary drawback is the handling of phosphorus oxychloride, but the associated risks are well-understood and can be mitigated with proper engineering controls. Therefore, Strategy 1 represents the most practical and economically viable approach for the large-scale production of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-7-(trifluoromethyl)quinoline
A Researcher's Guide to Safely Handling 2-Chloro-7-(trifluoromethyl)quinoline
As a Senior Application Scientist, this guide provides essential safety and handling protocols for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally analogous compounds and established laboratory safety principles for halogenated and trifluoromethylated aromatic compounds. This guide is designed to empower researchers with the knowledge to manage this chemical safely and effectively.
Hazard Assessment: Understanding the Risks
The structure of this compound suggests several potential hazards. Analysis of similar compounds, such as various chloro- and trifluoromethyl-substituted quinolines, indicates that this compound should be treated with caution.[1][2][3][4][5]
Anticipated Hazards:
-
Skin and Eye Irritation: Many halogenated aromatic compounds cause skin and serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4][6]
-
Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or inhaled.[7] Some quinoline derivatives are also suspected of causing long-term health effects.[7][8]
Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are crucial to prevent exposure.[9] The following table outlines the recommended PPE for handling this compound.
| Body Part | Equipment | Specifications & Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are the minimum requirement to protect against splashes.[1][9] A face shield should be worn over safety glasses whenever there is a significant risk of splashing or when handling larger quantities.[9][10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against skin contact.[7] Given the halogenated nature of the compound, double-gloving can provide an additional layer of safety.[9] Always inspect gloves before use and wash hands thoroughly after removal.[11][12] |
| Body | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat should be worn at all times to protect against spills and contamination of personal clothing.[9][13] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[9] |
| Respiratory | Half-face or Full-face Respirator with Appropriate Cartridges | All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used.[14] |
| Feet | Closed-toe, Chemical-Resistant Footwear | Protects feet from spills and falling objects.[11] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk. The following diagram and steps outline a safe handling procedure.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.[9]
-
Put on all required PPE as detailed in the table above.
-
Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Ensure a spill kit is readily accessible.
-
-
Handling:
-
Reaction:
-
For reactions, add the compound to the reaction vessel within the fume hood.
-
Be aware of potential exothermic reactions, especially when mixing with other reagents.
-
Continuous flow chemistry setups can offer enhanced safety for reactions involving potentially hazardous materials by controlling reaction parameters and minimizing the volume of hazardous material at any given time.[16][17]
-
Disposal Plan: Responsible Waste Management
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Halogenated Waste: this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[18][19] This includes solvents used for cleaning glassware and any reaction byproducts.
-
Separate Containers: Use clearly labeled, dedicated containers for halogenated waste.[18][20][21] Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[20][21]
-
Contaminated PPE: Disposable gloves, liners, and other contaminated materials should be collected in a sealed bag and disposed of as hazardous waste.[7]
Disposal Procedure:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.[7]
-
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Remove contact lenses if present and easy to do so.[3][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention. |
| Spill | For minor spills, and while wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[7] Place it in a sealed container for disposal.[7][8] For major spills, evacuate the area and alert the emergency response team. |
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. capotchem.com [capotchem.com]
- 5. georganics.sk [georganics.sk]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 12. capotchem.cn [capotchem.cn]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 16. asahilab.co.jp [asahilab.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. bucknell.edu [bucknell.edu]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
- 21. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
